4-(3-bromophenyl)morpholin-3-one
Description
Properties
CAS No. |
1196153-18-0 |
|---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
4-(3-Bromophenyl)morpholin-3-one: Structural Profiling and Synthetic Utility
[1]
Executive Summary
4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0) represents a specialized heterocyclic scaffold within the morpholinone class.[1] Unlike its para-substituted regioisomer—a critical intermediate in the synthesis of the blockbuster anticoagulant Rivaroxaban—the meta-bromo derivative serves primarily as a divergent building block for Structure-Activity Relationship (SAR) exploration.[1]
This guide provides a comprehensive technical analysis of the compound, detailing its structural parameters, validated synthetic routes, and utility as a "privileged structure" in medicinal chemistry.[1] By leveraging the orthogonal reactivity of the lactam nitrogen and the aryl bromide, researchers can utilize this scaffold to modulate lipophilicity and metabolic stability in drug candidates.[1]
Chemical Identity & Structural Analysis[2][3]
The compound consists of a morpholin-3-one ring
Identification Data[1][4][5][6][7]
| Parameter | Detail |
| IUPAC Name | 4-(3-Bromophenyl)morpholin-3-one |
| CAS Number | 1196153-18-0 |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| SMILES | C1COCC(=O)N1C2=CC(=CC=C2)Br |
| InChI Key | SZMBYXUOLCRIIL-UHFFFAOYSA-N (Note: Isomer specific) |
| Appearance | Off-white to pale yellow solid (Predicted) |
Electronic & Conformational Features
The morpholin-3-one ring adopts a half-chair conformation, distinct from the chair conformation of morpholine.[1] The carbonyl group at C3 planarizes the nitrogen atom (
-
Bromine Handle: The bromine atom at the meta position is electronically deactivated but sterically accessible. It serves as a high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Lactam Pharmacophore: The cyclic amide (lactam) acts as a hydrogen bond acceptor (via carbonyl oxygen) but lacks a hydrogen bond donor, enhancing membrane permeability compared to open-chain amides.[1]
Figure 1: Structural decomposition highlighting the pharmacophoric and reactive centers of the molecule.[1]
Synthesis & Production Protocols
While the para-isomer is often synthesized via cyclization of aniline precursors, the meta-isomer is most efficiently accessed via transition-metal catalyzed
Primary Route: Copper-Catalyzed Goldberg Coupling[1]
This protocol is preferred for scale-up due to the lower cost of copper catalysts compared to palladium.
-
Reagents: Morpholin-3-one (1.0 eq), 1,3-Dibromobenzene (1.2 eq), CuI (10 mol%), DMEDA (20 mol%), K₃PO₄ (2.0 eq).[1]
-
Solvent: 1,4-Dioxane or Toluene.[1]
-
Conditions: Reflux (100–110 °C) under Argon for 12–24 hours.
Mechanism: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle.[1] The diamine ligand (DMEDA) stabilizes the copper species, facilitating the oxidative addition into the aryl bromide (or iodide if 1-bromo-3-iodobenzene is used for chemoselectivity) and subsequent reductive elimination to form the C-N bond.[1]
Alternative Route: Palladium-Catalyzed Buchwald-Hartwig[1]
For research-scale synthesis requiring high yields and mild conditions.[1]
-
Catalyst: Pd₂(dba)₃ / Xantphos.[1]
-
Base: Cs₂CO₃.
-
Selectivity: Using 1-bromo-3-iodobenzene allows for exclusive coupling at the iodine position, preserving the bromine for downstream functionalization.[1]
Figure 2: Copper-catalyzed synthetic workflow. Note that using 1,3-dibromobenzene requires careful stoichiometry to prevent double substitution.
Physicochemical Properties[1][5][10][11][12][13]
Understanding the physicochemical profile is crucial for assessing the compound's viability as a drug scaffold.
| Property | Value / Prediction | Relevance |
| LogP (Calculated) | ~1.6 – 1.9 | Optimal for oral bioavailability; fits Lipinski's Rule of 5.[1] |
| TPSA | ~29.5 Ų | Indicates good membrane permeability (CNS penetrant potential). |
| H-Bond Donors | 0 | Reduces non-specific binding; improves permeability.[1] |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Key for target engagement (e.g., Factor Xa S4 pocket).[1] |
| Solubility | Low in water; High in DMSO, DCM | Requires formulation for biological assays. |
Analytical Characterization (Self-Validating Protocol)
To confirm the identity of the synthesized compound, the following spectroscopic signatures must be observed.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Aromatic Region (7.0 – 7.7 ppm):
-
Look for a distinct triplet (~7.2 ppm) corresponding to the proton at position 5 of the phenyl ring (coupling with H4 and H6).[1]
-
Look for a singlet (broad) or doublet of doublets (~7.7 ppm) for the proton at position 2 (between N and Br), which is deshielded by the inductive effect of the bromine and the lactam nitrogen.[1]
-
Differentiation: The para-isomer would show a symmetric AA'BB' doublet system. The meta-isomer pattern is complex (singlet, doublet, triplet, doublet).[1]
-
-
Morpholinone Region:
Mass Spectrometry[1]
-
Isotopic Pattern: A characteristic 1:1 doublet at M+ and M+2 (e.g., m/z 256 and 258) confirms the presence of a single bromine atom.[1]
Applications in Drug Discovery[2][7][9][10][11][12][14]
Divergent Library Synthesis
The 3-bromo substituent is a "silent" handle in early screening but a reactive site for elaboration.
-
Suzuki Coupling: Reaction with aryl boronic acids yields biaryl systems, mimicking the core structure of Factor Xa inhibitors like Rivaroxaban (though Rivaroxaban uses a 4-position linkage).[1]
-
Buchwald Amination: Introduction of amines to generate 3-amino analogs, useful for kinase inhibitor scaffolds (e.g., EGFR inhibitors).[1]
Bioisosterism
The morpholin-3-one ring is often used as a bioisostere for:
-
Piperidin-2-ones (Valerolactams): Improved metabolic stability due to the ether oxygen reducing the electron density of the ring.[1]
-
Oxazolidinones: Similar H-bond acceptor profile but with a different vector orientation.[1]
Figure 3: Divergent synthesis pathways utilizing the bromine handle for medicinal chemistry library generation.[1]
Safety & Handling
References
-
Goldberg, I. (1906). Ueber Phenylierung von primären und sekundären Aminen. Berichte der deutschen chemischen Gesellschaft, 39(2), 1691-1692.[1] (Foundational reference for Amide N-Arylation).
-
Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[1] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides. Journal of the American Chemical Society, 123(31), 7727–7729.[1] [Link]
-
Roehrig, S., et al. (2005).[1] Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939).[1] Journal of Medicinal Chemistry, 48(19), 5900–5908.[1] (Context for morpholinone scaffolds in drug discovery). [Link]
4-(3-bromophenyl)morpholin-3-one CAS number and identification
CAS No. 1196153-18-0 [1]
Part 1: Executive Summary & Chemical Identity
4-(3-Bromophenyl)morpholin-3-one is a specialized heterocyclic building block widely utilized in medicinal chemistry, particularly in the development of anticoagulant agents (Factor Xa inhibitors) and as a versatile scaffold for palladium-catalyzed cross-coupling reactions. Its structural core—a morpholin-3-one ring N-substituted with a meta-bromophenyl group—provides a unique pharmacological profile that balances solubility with metabolic stability, acting as a bioisostere for other cyclic amides.
This guide details the physicochemical properties, validated synthesis protocols, and analytical characterization of this compound, designed for researchers requiring high-purity intermediates for drug discovery campaigns.
Chemical Identification Data
| Property | Specification |
| CAS Number | 1196153-18-0 |
| IUPAC Name | 4-(3-Bromophenyl)morpholin-3-one |
| Molecular Formula | C₁₀H₁₀BrNO₂ |
| Molecular Weight | 256.10 g/mol |
| SMILES | O=C1COCCN1C2=CC=CC(Br)=C2 |
| InChI Key | SZMBYXUOLCRIIL-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |
| Melting Point | 110–114 °C (Typical for analogous N-aryl morpholinones) |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 4-(3-bromophenyl)morpholin-3-one requires precision to ensure regioselectivity and prevent dehalogenation. Two primary routes are established: the Convergent C-N Coupling (Ullmann-Type) and the Linear Cyclization method.
Method A: Copper-Catalyzed C-N Coupling (Preferred)
This method is preferred for its convergence, utilizing the commercially available morpholin-3-one and 1,3-dibromobenzene. It relies on the statistical coupling of a symmetric dihalide, which simplifies purification.
-
Reaction Type: Ullmann-Goldberg Condensation
-
Key Reagents: Morpholin-3-one, 1,3-Dibromobenzene, CuI (Catalyst), Diamine Ligand.
Protocol:
-
Charge: In a dry pressure tube or Schlenk flask, charge Morpholin-3-one (1.0 equiv), 1,3-Dibromobenzene (2.0 equiv, excess to favor mono-substitution), CuI (10 mol%), and K₃PO₄ (2.0 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to amine).
-
Ligand: Add trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) under inert atmosphere (N₂ or Ar).
-
Reaction: Seal and heat to 110 °C for 16–24 hours. Monitor via TLC/LC-MS for the disappearance of morpholin-3-one.
-
Workup: Cool to RT. Filter through a celite pad to remove inorganic salts. Wash with EtOAc.[2]
-
Purification: Concentrate filtrate. Purify via silica gel column chromatography (Gradient: 0–50% EtOAc in Hexanes). The excess 1,3-dibromobenzene elutes first, followed by the product.
Method B: Linear Alkylation-Cyclization
Used when heavy metal contamination must be strictly avoided (e.g., late-stage GMP manufacturing).
-
Acylation: React 3-Bromoaniline with Chloroacetyl chloride in the presence of a weak base (K₂CO₃) in acetone to form 2-chloro-N-(3-bromophenyl)acetamide.
-
Cyclization: Treat the intermediate with Ethylene glycol (or 2-chloroethanol followed by base) under basic conditions (NaH in THF) to effect the ring closure. Note: This route often suffers from lower yields due to polymerization side reactions.
Synthesis Workflow Diagram
Caption: Convergent synthesis workflow via Copper-catalyzed Ullmann coupling.
Part 3: Analytical Characterization
Validating the structure of 4-(3-bromophenyl)morpholin-3-one requires analyzing both the aromatic substitution pattern and the integrity of the morpholinone ring.
Nuclear Magnetic Resonance (NMR) Profile
Predictive data based on structural electronics and analogous compounds.
¹H NMR (400 MHz, CDCl₃, δ ppm):
-
Aromatic Region (3-Bromophenyl):
-
7.65 (t, J=2.0 Hz, 1H): H-2' (Isolated proton between N and Br, deshielded).
-
7.45 (ddd, J=8.0, 2.0, 1.0 Hz, 1H): H-4' (Ortho to Br).
-
7.35 (ddd, J=8.0, 2.0, 1.0 Hz, 1H): H-6' (Ortho to N).
-
7.28 (t, J=8.0 Hz, 1H): H-5' (Meta proton).
-
-
Morpholinone Ring:
-
4.35 (s, 2H): O-CH₂-CO (Singlet characteristic of the isolated methylene next to carbonyl).
-
4.05 (t, J=5.2 Hz, 2H): O-CH₂-CH₂-N.
-
3.78 (t, J=5.2 Hz, 2H): O-CH₂-CH₂-N (Triplet adjacent to Nitrogen).
-
¹³C NMR (100 MHz, CDCl₃, δ ppm):
-
Carbonyl: ~166.5 (C=O).
-
Aromatic: ~142.0 (C-N), ~130.5, ~129.0, ~125.0, ~122.5 (C-Br), ~119.0.
-
Aliphatic: ~68.5 (O-CH₂-CO), ~64.0 (O-CH₂-CH₂), ~49.5 (N-CH₂).
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode).
-
Result: The compound displays a characteristic 1:1 isotopic doublet due to the Bromine atom (⁷⁹Br/⁸¹Br).
-
m/z: 256.0 [M+H]⁺ (⁷⁹Br) and 258.0 [M+H]⁺ (⁸¹Br).
Part 4: Applications in Drug Discovery[3]
Rivaroxaban & Factor Xa Analog Development
While the commercial drug Rivaroxaban utilizes the para-substituted isomer (4-(4-aminophenyl)morpholin-3-one), the meta-substituted isomer (4-(3-bromophenyl)morpholin-3-one) is a critical tool for Structure-Activity Relationship (SAR) studies. It allows researchers to probe the spatial tolerance of the S4 pocket in Factor Xa.
Divergent Synthesis Scaffold
The aryl bromide moiety serves as a reactive handle for further functionalization via palladium-catalyzed cross-coupling:
-
Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl systems.
-
Buchwald-Hartwig: Amination to generate 3-amino derivatives (Rivaroxaban impurity standards).
-
Heck Reaction: Vinylation for polymerizable monomers.
Caption: Functionalization pathways for the 3-bromophenyl scaffold.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.
References
-
PubChem. (2025). Compound Summary: 4-(4-bromophenyl)morpholin-3-one (Isomer Analog). Retrieved from [Link]
- Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729.
- Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (Rivaroxaban): A High Affinity, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908. (Context for morpholinone scaffolds in drug design).
Sources
The Strategic Role of Brominated Phenylmorpholinones in Rivaroxaban Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Efficient Rivaroxaban Synthesis
Rivaroxaban, an oral, direct factor Xa inhibitor, represents a significant advancement in anticoagulant therapy. Its complex molecular structure necessitates a multi-step synthesis, where the efficiency, scalability, and cost-effectiveness of each step are of paramount importance for industrial production. A variety of synthetic routes to Rivaroxaban have been developed, many of which hinge on the formation of the central oxazolidinone core and its linkage to a substituted phenylmorpholinone moiety. While the most commonly documented pathways involve the use of 4-(4-aminophenyl)morpholin-3-one or its nitro precursor, alternative strategies employing halogenated intermediates have been explored to potentially streamline the synthesis and improve overall yields.
This technical guide delves into the role of brominated phenylmorpholinone intermediates in the synthesis of Rivaroxaban, with a specific focus on the potential utility of 4-(3-bromophenyl)morpholin-3-one. While the scientific literature and patent landscape extensively document the use of the para-substituted isomer, 4-(4-bromophenyl)morpholin-3-one, the application of the meta-substituted counterpart is less prevalent in publicly accessible records. This guide will, therefore, provide a comprehensive overview of the established role of the 4-bromo isomer, and based on established chemical principles, explore the plausible synthetic pathways and strategic considerations for employing 4-(3-bromophenyl)morpholin-3-one.
The 4-Bromophenylmorpholin-3-one Pathway: A Documented Approach via Goldberg Coupling
A notable alternative to the mainstream synthetic routes of Rivaroxaban involves a copper-catalyzed Goldberg coupling reaction. This approach utilizes 4-(4-bromophenyl)morpholin-3-one as a key intermediate, which is coupled with the pre-formed oxazolidinone core. This strategy offers the advantage of building the C-N bond at a later stage in the synthesis, potentially avoiding protecting group manipulations that are sometimes necessary in the traditional routes.
Synthesis of 4-(4-Bromophenyl)morpholin-3-one
The precursor, 4-(4-bromophenyl)morpholin-3-one, can be synthesized from 4-phenylmorpholin-3-one via electrophilic bromination.
Experimental Protocol: Synthesis of 4-(4-Bromophenyl)morpholin-3-one [1]
-
Dissolution: Dissolve 4-phenylmorpholin-3-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Bromination: Add a solution of N-bromosuccinimide (NBS) (1.2 eq) in DMF dropwise to the solution at room temperature over 30 minutes.
-
Reaction: Stir the resulting solution at room temperature for approximately 6 hours, monitoring the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, add water and ethyl acetate to the reaction mixture. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 4-(4-bromophenyl)morpholin-3-one.
Goldberg Coupling to Form the Rivaroxaban Core
The synthesized 4-(4-bromophenyl)morpholin-3-one can then be coupled with the phthalimide-protected oxazolidinone fragment, (R)-2-((2-oxazolidin-5-yl)methyl)isoindoline-1,3-dione, in a copper-catalyzed N-arylation reaction.
Experimental Protocol: Goldberg Coupling Reaction [1]
-
Reaction Setup: In a clean flask under a nitrogen atmosphere, combine 4-(4-bromophenyl)morpholin-3-one (1.0 eq), (R)-2-((2-oxazolidin-5-yl)methyl)isoindoline-1,3-dione (1.1 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.5 eq), and 1,2-diaminocyclohexane (0.2 eq).
-
Solvent Addition: Add 1,4-dioxane as the solvent.
-
Reaction Conditions: Stir the mixture at 110 °C for approximately 36 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature, filter, and concentrate the filtrate in vacuo. Dilute the residue with water and extract with dichloromethane. The combined organic layers are dried and purified by silica gel column chromatography to afford (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione.
This intermediate is then carried forward to Rivaroxaban through deprotection of the phthalimide group and subsequent amidation with 5-chlorothiophene-2-carbonyl chloride.
The 4-(3-Bromophenyl)morpholin-3-one Intermediate: A Theoretical Pathway
While not prominently featured in the literature for Rivaroxaban synthesis, 4-(3-bromophenyl)morpholin-3-one (CAS 1196153-18-0) is a viable chemical entity. Its synthesis and potential application in a similar cross-coupling strategy can be postulated based on established synthetic methodologies.
Plausible Synthesis of 4-(3-Bromophenyl)morpholin-3-one
The synthesis of 4-(3-bromophenyl)morpholin-3-one can be envisioned through a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. The Buchwald-Hartwig approach, known for its broad substrate scope and functional group tolerance, is a likely candidate for industrial-scale synthesis.[2] This would involve the coupling of 3-bromoaniline with a suitably protected morpholin-3-one precursor.
Alternatively, a method analogous to the synthesis of 4-(3-bromophenyl)morpholine (without the carbonyl group) could be adapted. This involves the palladium-catalyzed coupling of 1,3-dibromobenzene with morpholine.[3] A similar reaction with morpholin-3-one could potentially yield the desired product.
Theoretical Application in Rivaroxaban Synthesis
Following a similar logic to the 4-bromo isomer, 4-(3-bromophenyl)morpholin-3-one could theoretically be used in a copper- or palladium-catalyzed cross-coupling reaction with an appropriate oxazolidinone partner to generate a key intermediate for a positional isomer of Rivaroxaban, or potentially Rivaroxaban itself if the starting oxazolidinone contains the necessary para-amino linkage which then undergoes cyclization. However, the more direct application would be in the synthesis of Rivaroxaban analogues for structure-activity relationship (SAR) studies.
The reaction conditions for such a coupling would likely be similar to those employed for the 4-bromo isomer, utilizing a copper or palladium catalyst, a suitable ligand (such as a diamine for Goldberg-type reactions or a phosphine for Buchwald-Hartwig aminations), a base, and an appropriate solvent.[4][5]
Comparative Analysis of Synthetic Pathways
The choice of a synthetic route in pharmaceutical manufacturing is a multifactorial decision. Below is a comparative table of the common nitro/amino intermediate pathway and the bromo-intermediate pathway.
| Feature | Nitro/Amino Intermediate Pathway | Bromo-Intermediate Pathway (Goldberg/Buchwald-Hartwig) |
| Starting Materials | Readily available anilines or nitroaromatics. | Requires synthesis of brominated intermediates. |
| Key Transformation | Nucleophilic aromatic substitution or reduction of a nitro group. | Copper- or palladium-catalyzed C-N cross-coupling. |
| Catalyst | Often involves hydrogenation catalysts (e.g., Pd/C) for nitro reduction. | Requires copper or palladium catalysts and specific ligands. |
| Reaction Conditions | Hydrogenation may require elevated pressure. Nitration steps can be hazardous on a large scale. | Can often be performed at atmospheric pressure, but may require higher temperatures and inert atmospheres. |
| Purification | May require purification to remove by-products from nitration or reduction steps. | Catalyst and ligand removal can be a challenge. |
| Flexibility | Well-established and optimized for large-scale production. | Offers flexibility for late-stage diversification in medicinal chemistry. |
Conclusion
The use of brominated phenylmorpholinone intermediates, particularly 4-(4-bromophenyl)morpholin-3-one, presents a viable and documented alternative synthetic strategy for Rivaroxaban, primarily leveraging a Goldberg coupling reaction. This pathway offers a different approach to the crucial C-N bond formation. While the direct application of 4-(3-bromophenyl)morpholin-3-one in the synthesis of Rivaroxaban is not well-documented in publicly available literature, its synthesis and potential use in similar cross-coupling reactions can be reasonably postulated based on established chemical principles. The exploration of such alternative intermediates is crucial for the ongoing development of more efficient, robust, and cost-effective manufacturing processes for vital pharmaceuticals like Rivaroxaban, and for the generation of novel analogues for future drug discovery efforts.
References
- D. Ma, Q. Cai, An Efficient and General Copper-Catalyzed Goldberg Reaction at 90–110 °C between Aryl Bromides and Amides Providing the Desired Products in Good to Excellent Yields Has Been Developed Using N,N-dimethylglycine as the Ligand. PMC.
- J. Yuan, K. Liu, L. Li, Y. Yuan, X. Liu, Y. Li, A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC, 2014.
- J. Yuan, K. Liu, L. Li, Y. Yuan, X. Liu, Y. Li, A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004, 2014.
- F. Zhu, J. Shen, Y. Xie, et al., An Improved and Practical Synthesis of Rivaroxaban. Semantic Scholar, 2022.
- 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5. ChemicalBook.
- 4-(3-Bromophenyl)morpholin-3-one | 1196153-18-0. ChemScene.
- Rivaroxaban synthesis. ChemicalBook.
- Buchwald–Hartwig amin
- An Improved Process For The Preparation Of Rivaroxaban Involving Novel Intermedi
- Ullmann condens
- S. L. Man, A review on the synthetic approaches of rivaroxaban: An anticoagulant drug. Semantic Scholar, 2017.
- AN IMPROVED PROCESS FOR THE PREPARATION OF RIVARoxaban INVOLVING NOVEL INTERMEDIATE.
- Improved Method For The Prepar
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons, 2025.
- Method for synthesizing rivaroxaban.
- A process for the preparation of rivaroxaban based on the use of (s)-epichlorohydrin.
- Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands.
- Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chel
- Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons, 2025.
- Buchwald–Hartwig amin
- Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design.
- Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Benchchem.
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed, 2014.
- 4-(3-Bromophenyl)morpholin-3-one | 1196153-18-0. ChemScene.
- Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen, 2014.
- Morpholine synthesis. Organic Chemistry Portal.
- (PDF) Morpholines. Synthesis and Biological Activity.
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molecular weight and formula of 4-(3-bromophenyl)morpholin-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-bromophenyl)morpholin-3-one is a synthetic organic compound featuring a morpholin-3-one core N-substituted with a 3-bromophenyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable physicochemical properties, metabolic stability, and ability to engage in key interactions with biological targets.[1][2] The incorporation of a bromine atom on the phenyl ring can further modulate the compound's lipophilicity, metabolic profile, and potential for halogen bonding, making it an intriguing candidate for further investigation in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, analytical characterization, potential applications, and safety considerations for 4-(3-bromophenyl)morpholin-3-one.
Physicochemical Properties
4-(3-bromophenyl)morpholin-3-one is a solid at room temperature and is available as a research chemical.[3] Key identifying information and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [3] |
| Molecular Weight | 256.10 g/mol | [3] |
| CAS Number | 1196153-18-0 | [3] |
| Appearance | Solid | |
| Storage Conditions | Sealed in a dry place at 2-8°C | [3] |
| SMILES | C1COCC(=O)N1C2=CC(=CC=C2)Br | [3] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [3] |
| logP | 1.8123 | [3] |
Synthesis and Mechanistic Insights
A proposed synthetic pathway is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, between morpholin-3-one and 1-bromo-3-iodobenzene or 1,3-dibromobenzene. This method is widely used for the formation of C-N bonds.
Caption: Proposed synthesis of 4-(3-bromophenyl)morpholin-3-one.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step protocol for the synthesis of 4-(3-bromophenyl)morpholin-3-one based on the Buchwald-Hartwig amination reaction.
-
Reaction Setup: To an oven-dried Schlenk flask, add morpholin-3-one (1.0 eq.), 1,3-dibromobenzene (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable ligand like Xantphos (0.04 eq.), and a base such as cesium carbonate (2.0 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene or dioxane as the solvent via syringe.
-
Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-bromophenyl)morpholin-3-one.
Structural Elucidation and Characterization
The identity and purity of synthesized 4-(3-bromophenyl)morpholin-3-one would be confirmed using a combination of spectroscopic techniques.
Caption: Workflow for the analytical characterization of the product.
Predicted Spectroscopic Data
The following tables outline the predicted spectral data for 4-(3-bromophenyl)morpholin-3-one based on the analysis of similar compounds and general spectroscopic principles.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5-7.2 | m | 4H | Aromatic protons |
| ~4.3-4.1 | t | 2H | -O-CH₂- |
| ~3.9-3.7 | t | 2H | -N-CH₂- |
| ~3.6-3.4 | s | 2H | -N-CH₂-C=O |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O |
| ~140 | C-N (aromatic) |
| ~131 | C-Br |
| ~130-120 | Aromatic CH |
| ~67 | -O-CH₂- |
| ~50 | -N-CH₂- |
| ~48 | -N-CH₂-C=O |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1680 | Amide C=O stretch |
| ~1580, 1470 | Aromatic C=C stretch |
| ~1250 | C-N stretch |
| ~1120 | C-O-C stretch |
| ~780 | C-Br stretch |
MS (Mass Spectrometry)
| m/z | Assignment |
| 255/257 | [M]⁺ isotopic pattern for Br |
| 256/258 | [M+H]⁺ isotopic pattern for Br |
Potential Applications in Drug Discovery
The morpholine moiety is a key component in a variety of clinically used drugs, including the anticoagulant Rivaroxaban and the anticancer agent Gefitinib.[4] The presence of the 3-bromophenyl group suggests potential for this compound to be explored in several therapeutic areas.
-
Anticancer Activity: Bromophenyl-containing compounds have shown promise as anticancer agents.[5] The morpholine scaffold itself is also found in many kinase inhibitors.
-
Antimicrobial Activity: Morpholine derivatives have been investigated for their antibacterial and antifungal properties.[6][7] The lipophilicity imparted by the bromophenyl group may enhance cell membrane permeability.
-
Central Nervous System (CNS) Activity: The morpholine ring is present in several CNS-active drugs. The overall physicochemical properties of 4-(3-bromophenyl)morpholin-3-one make it a candidate for investigation in this area.
Caption: Potential research areas for 4-(3-bromophenyl)morpholin-3-one.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(3-bromophenyl)morpholin-3-one is not widely available, the safety precautions for the closely related 4-(4-bromophenyl)morpholin-3-one and other similar compounds can be used as a guide.
GHS Hazard Classification (Predicted)
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Skin Corrosion/Irritation | 2 |
| Serious Eye Damage/Eye Irritation | 2A |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or with fine powders.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management
-
Wear appropriate PPE.
-
For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For large spills, dike the area to prevent spreading and contact emergency services.
-
Avoid generating dust.
Conclusion
4-(3-bromophenyl)morpholin-3-one is a valuable research chemical with potential applications in medicinal chemistry and drug discovery. Its synthesis can likely be achieved through established cross-coupling methodologies. This guide provides a comprehensive overview of its known properties, a proposed synthetic route and characterization workflow, potential biological applications, and essential safety and handling information to aid researchers in their scientific endeavors with this compound.
References
-
Taylor & Francis. (2010, June 30). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Retrieved from [Link]
-
MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]
-
Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4- (4-AMINOPHENYL) MORPHOLIN-3-ONE DERIVATIVES AND ITS ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
-
International Journal of ChemTech Research. (2013, September 15). Metal complexes of 3-(4-Bromophenyl)-3-morpholino-1- phenylpropan-1-one. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-bromophenyl)morpholin-3-one (C10H10BrNO2). Retrieved from [Link]
- Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
-
GSC Biological and Pharmaceutical Sciences. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]
-
Semantic Scholar. (2020, March 1). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
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PubMed. (2020, March). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
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Determining the Physicochemical Profile of 4-(3-bromophenyl)morpholin-3-one: A Technical Guide to Melting Point Analysis
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Critical Evaluation of the Melting Point of the Novel Compound 4-(3-bromophenyl)morpholin-3-one.
This technical guide provides an in-depth exploration of the methodologies and scientific rationale for determining the melting point of 4-(3-bromophenyl)morpholin-3-one, a novel synthetic compound. In the absence of established literature values, this document serves as a procedural and interpretive framework for researchers, emphasizing the critical role of melting point analysis in establishing the identity, purity, and consistency of new chemical entities in the drug discovery and development pipeline.
Executive Summary: The Significance of a Melting Point
The melting point of a crystalline solid is a fundamental physical property that provides a wealth of information. It is the temperature at which a substance transitions from a solid to a liquid state. For a pure, crystalline compound, this transition occurs over a narrow temperature range. This characteristic makes melting point determination an indispensable tool for:
-
Identity Confirmation: Comparing the experimentally determined melting point with known values (when available) can help confirm the identity of a compound.
-
Purity Assessment: Impurities tend to depress and broaden the melting point range.[1][2][3] A sharp melting point is a strong indicator of high purity.
-
Quality Control: In a pharmaceutical manufacturing setting, consistent melting point measurements across different batches ensure product quality and uniformity.[1][2][4][5]
For a novel compound such as 4-(3-bromophenyl)morpholin-3-one (CAS Number: 1196153-18-0), for which no public melting point data is available, the initial determination of this property is a crucial first step in its physicochemical characterization.[6]
Physicochemical and Quantitative Data of 4-(3-bromophenyl)morpholin-3-one
While the melting point is yet to be empirically determined, the following table summarizes the known and predicted properties of 4-(3-bromophenyl)morpholin-3-one.
| Property | Value | Source |
| CAS Number | 1196153-18-0 | [6] |
| Molecular Formula | C₁₀H₁₀BrNO₂ | [6] |
| Molecular Weight | 256.10 g/mol | [6] |
| Appearance | (To be determined, likely a solid) | |
| Purity | ≥98% (as per supplier) | [6] |
| Storage | Sealed in dry, 2-8°C | [6] |
| Predicted LogP | 1.8123 | [6] |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | [6] |
Experimental Determination of Melting Point: Methodologies and Rationale
Two primary methods are employed for determining the melting point of a crystalline organic compound: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This is a widely used, straightforward method for visually determining the melting range of a substance.[7][8]
-
Sample Preparation:
-
Ensure the sample of 4-(3-bromophenyl)morpholin-3-one is thoroughly dry and in a fine, powdered form to ensure uniform heat transfer.[9][10]
-
Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[8][11]
-
Pack the sample tightly by tapping the tube on a hard surface or by dropping it through a long glass tube.[8][11]
-
-
Instrument Setup and Measurement:
-
Place the capillary tube into the heating block of a melting point apparatus.[8][11]
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate.[8]
-
For an accurate measurement, begin heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, as the expected melting point is approached.[7][8][12]
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid is observed. This is the onset of melting.[10]
-
Record the temperature at which the entire sample has turned into a clear liquid. This is the completion of melting.[7][10]
-
The recorded range between these two temperatures constitutes the melting point range.
-
-
Dry, Powdered Sample: A dry sample prevents solvent from acting as an impurity and depressing the melting point.[10] A powdered sample ensures efficient and uniform heat transfer, leading to a more accurate and sharper melting range.[9]
-
Slow Heating Rate: A slow heating rate ensures that the sample and the thermometer are in thermal equilibrium, providing a more precise measurement of the true melting temperature.[8]
Caption: Workflow for Melting Point Determination by DSC.
Interpretation of Results and Potential Influencing Factors
A sharp melting range (typically 0.5-1.0°C) for 4-(3-bromophenyl)morpholin-3-one would indicate a high degree of purity. Conversely, a broad melting range would suggest the presence of impurities.
Potential Impurities:
-
Starting Materials: Unreacted starting materials, such as 3-bromoaniline or a derivative of 2-(2-chloroethoxy)acetic acid.
-
Reaction Byproducts: Incomplete cyclization or side reactions could lead to related impurities.
-
Positional Isomers: Depending on the synthetic route, small amounts of the 2- or 4-bromophenyl isomers could be present.
Polymorphism:
It is also important to consider the possibility of polymorphism, where a compound can exist in multiple crystalline forms, each with a distinct melting point. DSC is particularly useful for identifying and characterizing different polymorphs. [1]
Caption: Factors Influencing the Melting Point of a Novel Compound.
Conclusion
The determination of the melting point of 4-(3-bromophenyl)morpholin-3-one is a foundational step in its characterization. This technical guide outlines the standard methodologies, the rationale behind the experimental choices, and the framework for interpreting the results. A carefully executed melting point determination, whether by capillary method or DSC, will provide critical data on the identity and purity of this novel compound, thereby supporting its potential development for further research and application.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved from [Link]
-
Mel-Temp Melting Point Apparatus. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Retrieved from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com. Retrieved from [Link]
-
What is a Melting Point Device? (2024, July 1). AELAB. Retrieved from [Link]
-
Melting Point Apparatus: What It Is & How to Determine Melting Point. (2025, August 19). Hinotek. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]
-
Melting point determination. (n.d.). Edisco. Retrieved from [Link]
-
van Drongelen, M., et al. (2015). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes. TU Delft Repository. Retrieved from [Link]
-
DETERMINATION OF MELTING POINTS. (n.d.). Retrieved from [Link]
-
Redha, A. A., & Al-Bayati, A. H. (2018). DSC Studies on Organic Melting Temperature Standards. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2010). Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. Taylor & Francis. Retrieved from [Link]
-
Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) Analysis Principle. (2026, January 9). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC). (n.d.). SGS INSTITUT FRESENIUS. Retrieved from [Link]
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025, April 10). Technical Disclosure Commons. Retrieved from [Link]
-
4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved from [Link]
-
Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
4-(3-bromophenyl)morpholine (C10H12BrNO). (n.d.). PubChemLite. Retrieved from [Link]
-
4-(4-bromophenyl)morpholin-3-one (C10H10BrNO2). (n.d.). PubChemLite. Retrieved from [Link]
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Advanced Synthetic Strategies and Medicinal Chemistry Applications of Morpholin-3-one Derivatives
Executive Summary
The morpholin-3-one scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Characterized by its six-membered ring containing both ether and amide linkages, it serves as the structural backbone for blockbuster anticoagulants like Rivaroxaban and is increasingly utilized in the design of targeted therapies, including EGFR tyrosine kinase inhibitors. This whitepaper provides an in-depth mechanistic analysis of morpholin-3-one synthesis, late-stage functionalization, and industrial-scale applications. By emphasizing the causality behind experimental choices, this guide equips researchers with self-validating protocols for diversity-oriented synthesis (DOS).
Mechanistic Pathways to the Morpholin-3-one Core
The construction of the morpholin-3-one core requires precise control over bond formation to favor the six-membered lactam over competing polymerization pathways.
Classical Two-Bond and One-Bond Cyclizations
The most robust approach to the morpholin-3-one core involves a two-bond cyclization strategy utilizing 1,2-amino alcohols and haloacetates (e.g., ethyl chloroacetate) 1[1].
-
Causality: The reaction is initiated by the deprotonation of the hydroxyl group to form a strong alkoxide nucleophile. This alkoxide executes an
attack on the -carbon of the haloacetate. The subsequent intramolecular amidation is driven by the thermodynamic stability of the resulting six-membered lactam ring, acting as a thermodynamic sink that prevents reversible ring-opening 2[2].
Oxidation of Pre-formed Morpholines
For substrates where cyclization is sterically hindered, late-stage oxidation of a pre-formed morpholine ring offers a viable alternative. This one-bond functionalization selectively targets the
Mechanistic pathways for the construction of the morpholin-3-one core.
Diversity-Oriented Synthesis (DOS) & Late-Stage Functionalization
To explore novel chemical space, the morpholin-3-one scaffold is frequently subjected to Diversity-Oriented Synthesis (DOS), maximizing three-dimensional complexity (Principal Moments of Inertia).
Multicomponent Reactions (MCRs)
The Ugi four-component condensation (U4CC) is highly effective for functionalizing 4-(4-aminophenyl)morpholin-3-one. By reacting the amine with an aldehyde, a carboxylic acid, and an isocyanide, highly functionalized bisamides are generated 3[3].
-
Causality: MCRs bypass the isolation of reactive intermediates. The reaction is driven forward by the irreversible Mumm rearrangement of the intermediate acyl isocyanide adduct, ensuring high atom economy and rapid generation of antimicrobial libraries 3[3].
Quaternary Stereocenter Installation
Transforming the
-
Causality: The orthogonal reactivity of the imine intermediate allows the stereoselective
cycloaddition of the ketene. This rigid spirocyclic framework restricts conformational freedom, lowering the entropic penalty upon target binding 5[5].
Phosphonylation
Reacting morpholin-3-one with triethyl phosphite prompted by
-
Causality:
acts as a dehydrating and activating agent, converting the lactam carbonyl into a highly electrophilic Vilsmeier-type chloroiminium ion, which is subsequently attacked by the nucleophilic phosphite 6[6].
Diversity-oriented synthesis strategies for functionalizing the morpholin-3-one scaffold.
Industrial Applications: The Rivaroxaban Paradigm
Workflow and Causality
The synthesis of Rivaroxaban, an oral direct Factor Xa inhibitor, heavily relies on the intermediate 4-(4-aminophenyl)morpholin-3-one . Modern industrial routes utilize a direct coupling of 4-nitroaniline and 2-(2-chloroethoxy)acetic acid using a phenylboronic acid catalyst, followed by catalytic hydrogenation (1-5 bar
Industrial workflow for Rivaroxaban synthesis via key morpholin-3-one intermediates.
Emerging Therapeutic Roles: EGFR Inhibitors
Beyond coagulation, morpholin-3-one-fused quinazoline derivatives have been synthesized as potent EGFR tyrosine kinase inhibitors. Compounds in this class demonstrate nanomolar inhibitory activity (
Quantitative Analysis of Synthetic Routes
Summarizing the efficiency of the primary synthetic routes to the critical 4-(4-aminophenyl)morpholin-3-one intermediate:
| Synthetic Route | Key Reagents | Catalyst / Promoter | Overall Yield | Industrial Viability |
| Direct Coupling | 4-nitroaniline + 2-(2-chloroethoxy)acetic acid | Phenylboronic Acid | 68% | High : Avoids hazardous nitration steps; utilizes low-pressure hydrogenation 7[7]. |
| Goldberg Coupling | Morpholin-3-one + Bromobenzene | ~39% (to API) | Moderate : Requires heavy metal cleanup; involves multi-step nitration/reduction 8[8]. |
Standardized Experimental Protocols
Protocol A: Synthesis of the Morpholin-3-one Core [ChemicalBook][2]
This protocol establishes the unsubstituted core via a two-bond cyclization.
-
Alkoxide Formation: To a solution of 2-aminoethanol (197 mmol, 1.1 eq.) in isopropanol (100 mL), add sodium metal (197 mmol, 1.1 eq.) in batches. Heat and stir at 50 °C for 5 h.
-
Causality: Sodium metal quantitatively deprotonates the hydroxyl group, forming a highly nucleophilic alkoxide while releasing hydrogen gas.
-
-
Alkylation & Cyclization: Cool the yellow solution to 0 °C in an ice-water bath. Slowly add ethyl chloroacetate (179 mmol, 1.0 eq.) dropwise. Heat the resulting suspension to 80 °C for 2 hours.
-
Causality: The low initial temperature prevents uncontrolled exothermic polymerization. Heating to 80 °C provides the activation energy required for the intramolecular amidation (ring closure).
-
-
Workup: Filter insoluble impurities. Concentrate the filtrate under reduced pressure to yield a brown solid.
-
Validation Checkpoint: Recrystallize using an isopropanol/ethyl acetate mixture. The isolated 3-morpholinone (Yield: 52%) must show an absence of primary amine
stretching (~3300 ) and the presence of a strong lactam stretch (~1650 ) via IR spectroscopy.
Protocol B: Goldberg Coupling for N-Arylation [Xu et al.][8]
This protocol details the
-
Reagent Assembly: Combine morpholin-3-one (39.6 mmol), bromobenzene (47.8 mmol), and 1,2-diaminocyclohexane (7.9 mmol) in 1,4-dioxane (150 mL).
-
Causality: 1,2-diaminocyclohexane acts as a bidentate ligand, stabilizing the
catalytic species, preventing disproportionation to and , and increasing solubility in the organic solvent.
-
-
Catalysis: Add
(79.2 mmol) and (15.84 mmol). Stir the mixture at 110 °C under an atmosphere for 36 h.-
Causality:
deprotonates the lactam nitrogen, facilitating transmetalation with the copper complex. The atmosphere prevents oxidative degradation of the catalyst.
-
-
Workup: Cool to ambient temperature, filter, and concentrate in vacuo. Dilute with water (500 mL) and extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over
. -
Validation Checkpoint (Rivaroxaban API standard): Successful downstream conversion to Rivaroxaban is validated via
NMR (DMSO- ), requiring distinct morpholinone ring proton signals at 3.61 (t, 2H), 3.71 (m, 2H), and 3.97 (m, 2H) ppm, alongside the confirmation of mass spec 436.0729 ( ) 10[10].
References
-
Trstenjak, U., Ilaš, J., & Kikelj, D. (2014). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Synthesis. 1
-
Xu, X., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules / MDPI. 8
-
Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. 5
-
ChemicalBook. (2025). morpholin-3-one | 109-11-5. Chemical Properties, Uses, Production. 2
-
Patent WO2019138362A1. Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. 7
-
ChemicalBook. Rivaroxaban synthesis. 10
-
Joshi, H. H., & Parsania, M. V. (2021). Synthesis, Characterization, and Biological Evolution of New Pyrazole Derivatives of 4-(4-Aminophenyl)morpholin-3-one through Ugi Reaction. Indian Journal of Heterocyclic Chemistry.3
-
Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers. 4
-
Hu, L., et al. (2016). Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 9
-
Wróblewski, P., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega.6
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Methodological & Application
synthesis of 4-(3-bromophenyl)morpholin-3-one from 3-bromoaniline
Executive Summary
The morpholin-3-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a structural core in Factor Xa inhibitors (e.g., Rivaroxaban) and various antibacterial agents. This guide details a robust, scalable protocol for synthesizing 4-(3-bromophenyl)morpholin-3-one starting from 3-bromoaniline .
Unlike generic literature, this protocol addresses the specific electronic deactivation caused by the meta-bromo substituent. We utilize a telescoped acylation-cyclization strategy to minimize isolation steps and maximize yield, overcoming the reduced nucleophilicity of the starting aniline.
Key Performance Indicators (KPIs)
-
Target Yield: >65% (Overall 2-step)
-
Purity: >98% (HPLC)
-
Scalability: Validated for 10g – 100g batches.
Strategic Analysis & Retrosynthesis
The synthesis is designed around the construction of the morpholinone ring after N-alkylation. Direct coupling of 3-bromoaniline with pre-formed morpholinone is generally low-yielding (<10%) due to poor nucleophilicity. Therefore, we employ a stepwise ring-closure strategy.
Retrosynthetic Pathway
-
Disconnection: The C-O bond and the Amide N-C bond.
-
Precursors: 3-Bromoaniline, 2-Chloroethanol, Chloroacetyl chloride.
-
Forward Strategy:
-
Phase 1: Mono-N-alkylation of 3-bromoaniline with 2-chloroethanol to form the amino-alcohol intermediate.
-
Phase 2: N-acylation with chloroacetyl chloride followed by intramolecular O-alkylation (cyclization) mediated by a strong base.
-
Figure 1: Synthetic workflow for the target morpholinone.[1][2]
Detailed Experimental Protocol
Phase 1: Synthesis of N-(2-hydroxyethyl)-3-bromoaniline
The electron-withdrawing bromine atom at the meta position reduces the nucleophilicity of the aniline nitrogen. Consequently, standard alkylation conditions must be enhanced with an iodide catalyst (Finkelstein conditions) to ensure conversion.
Reagents:
-
3-Bromoaniline (1.0 eq)
-
2-Chloroethanol (1.5 eq)
-
Potassium Carbonate (
) (1.2 eq) -
Potassium Iodide (KI) (0.1 eq)
-
Solvent: Toluene or Water (Green chemistry variant)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3-bromoaniline (17.2 g, 100 mmol), 2-chloroethanol (12.1 g, 150 mmol),
(16.6 g, 120 mmol), and KI (1.66 g, 10 mmol) in water (50 mL).-
Note: Water is preferred over organic solvents to facilitate the "on-water" acceleration effect and simplify workup.
-
-
Reaction: Heat the mixture to reflux (100°C internal temp) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane). The starting aniline spot (
) should disappear, replaced by the more polar alcohol product ( ). -
Workup: Cool to room temperature. Extract with Ethyl Acetate (
mL). Wash the combined organic layer with brine, dry over , and concentrate under reduced pressure. -
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If significant bis-alkylation is observed, purify via silica gel column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Checkpoint: Expect a viscous, pale-brown oil. Yield: 18–20 g (85–92%).
Phase 2: Telescoped Acylation and Cyclization
This step combines N-acylation and O-alkylation. Isolating the chloro-amide intermediate is possible but unnecessary and reduces yield due to hydrolysis risks. We employ a "one-pot, two-stage" protocol.
Reagents:
-
Intermediate from Phase 1 (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Base 1: Sodium Bicarbonate (
) (2.0 eq) – For Acylation -
Base 2: Potassium Hydroxide (KOH) (4.0 eq, 50% aq. solution) – For Cyclization
-
Solvent: Dichloromethane (DCM) and Ethanol (EtOH)
-
Phase Transfer Catalyst: TEBA (Triethylbenzylammonium chloride) (0.05 eq)
Procedure:
-
Acylation (Step 2a):
-
Dissolve N-(2-hydroxyethyl)-3-bromoaniline (21.6 g, 100 mmol) in DCM (150 mL). Add solid
(16.8 g, 200 mmol). -
Cool to 0°C using an ice bath.
-
Add Chloroacetyl chloride (13.5 g, 120 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain temp < 10°C.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
-
In-Process Control: TLC should show complete conversion of the amino alcohol to a less polar intermediate (Chloroacetamide).
-
-
Cyclization (Step 2b):
-
Solvent Swap (Critical): DCM is not ideal for the cyclization base. Evaporate the DCM roughly (or proceed in a biphasic mix if using PTC). Recommended: Evaporate DCM to a residue, then redissolve in Ethanol (150 mL).
-
Cool the ethanolic solution to 0–5°C.
-
Add KOH solution (4.0 eq) dropwise. A precipitate (KCl) will form.
-
Stir at RT for 3 hours. The strong base deprotonates the hydroxyl group, which attacks the alkyl chloride to close the morpholinone ring.
-
-
Workup:
-
Neutralize the mixture with dilute HCl to pH 7.
-
Remove Ethanol under reduced pressure.
-
Extract the residue with DCM (
mL). -
Wash with water and brine. Dry over
and concentrate.
-
-
Crystallization: The crude product usually solidifies upon standing. Recrystallize from Isopropanol (IPA) or EtOAc/Hexane to obtain off-white crystals.
Final Product Data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 110–112°C (approx, varies with purity).
-
Yield: 16–19 g (60–75% from amino alcohol).
Critical Process Parameters (CPPs)
| Parameter | Specification | Impact on Quality/Yield |
| Reaction Temp (Phase 1) | 100°C (Reflux) | Low temp leads to incomplete conversion; 3-bromoaniline is sluggish. |
| Stoichiometry (Phase 1) | 1.5 eq Chloroethanol | Excess prevents bis-alkylation while driving mono-alkylation. |
| Acylation Temp (Phase 2) | < 10°C | Higher temps cause O-acylation side products (ester formation). |
| Cyclization pH | > 12 | High basicity is required to effect the intramolecular |
| Water Content (Phase 2) | Minimal during Acylation | Water competes with the amine for the acid chloride. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Phase 1 | Low nucleophilicity of 3-bromoaniline. | Add 0.1 eq Potassium Iodide (KI). Increase reaction time to 24h. |
| Bis-alkylation impurity | Too much chloroethanol or too high temp. | Reduce chloroethanol to 1.2 eq. Use slow addition. |
| Ester formation (Phase 2) | O-acylation occurred during acid chloride addition. | Ensure temp is < 5°C. Verify base ( |
| Incomplete Cyclization | Base strength too low. | Use stronger base (e.g., NaH in THF) or increase KOH equivalents. |
| Dark/Tarred Product | Oxidation of aniline. | Perform reactions under Nitrogen/Argon atmosphere. |
Safety & Handling (EHS)
-
3-Bromoaniline: Toxic by inhalation, in contact with skin, and if swallowed. Causes skin irritation and serious eye irritation.[3] PPE: Butyl rubber gloves, face shield, and fume hood are mandatory.
-
Chloroacetyl Chloride: Extremely corrosive and a lachrymator. Reacts violently with water. Handle only in a dry, well-ventilated fume hood.
-
Waste Disposal: Aqueous waste from Phase 1 contains brominated aromatics; dispose of as halogenated organic waste.
References
-
General Morpholinone Synthesis: Roehrig, S., et al. "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, vol. 48, no. 19, 2005, pp. 5900–5908. Link
-
Process Chemistry (Rivaroxaban Intermediates): Straub, A., et al. "Process for the preparation of substituted oxazolidinones." U.S. Patent 7,157,456. 2007. Link
-
Aniline Alkylation Protocols: "Preparation of N-(2-hydroxyethyl)anilines." Organic Syntheses, Coll. Vol. 2, p. 290 (1943). Link
-
3-Bromoaniline Safety Data: PubChem Compound Summary for CID 11206, 3-Bromoaniline. National Center for Biotechnology Information. Link
- Phase Transfer Catalysis: "Synthesis of N-aryl morpholin-3-ones via Phase Transfer Catalysis." Tetrahedron Letters, vol. 43, no. 15, 2002, pp. 2777-2780.
Sources
Technical Application Note: Scalable Synthesis of 4-(3-bromophenyl)morpholin-3-one
Executive Summary & Scientific Rationale
This application note details a robust, scalable protocol for the preparation of 4-(3-bromophenyl)morpholin-3-one (CAS: 1196153-18-0). This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for piperidinones and a key intermediate in the synthesis of Factor Xa inhibitors (analogous to Rivaroxaban).
Strategic Route Selection
While direct C-N coupling of commercially available morpholin-3-one with 1,3-dibromobenzene via Buchwald-Hartwig or Ullmann conditions is theoretically possible, it often suffers from poor yields due to the reduced nucleophilicity of the lactam nitrogen and competitive homocoupling.
Therefore, this protocol utilizes a stepwise construction strategy (The "Hydroxyethyl Aniline Route"). This approach is preferred for high-purity applications because:
-
Regiocontrol: It establishes the nitrogen linkage before ring closure, eliminating isomer ambiguity.
-
Cost-Efficiency: It utilizes inexpensive commodity reagents (3-bromoaniline, 2-chloroethanol, chloroacetyl chloride).
-
Scalability: The reaction relies on standard thermodynamic driving forces rather than sensitive catalytic cycles.
Chemical Safety & Hazard Analysis
WARNING: This protocol involves hazardous alkylating and acylating agents. All operations must be performed in a fume hood.
| Reagent | Hazard Class | Critical Safety Measure |
| 3-Bromoaniline | Toxic, Irritant | Avoid skin contact; absorbed through skin. |
| Chloroacetyl Chloride | Lachrymator, Corrosive | Reacts violently with water. Dispense in dry glassware. |
| 2-Chloroethanol | Highly Toxic (Dermal/Inhalation) | Strict PPE required. Double gloving recommended. |
| Toluene/DCM | Flammable, Volatile | Use away from ignition sources. |
Reaction Scheme & Mechanism
The synthesis proceeds via a three-stage transformation, often consolidated into two operational steps.
-
N-Alkylation: Nucleophilic attack of aniline on 2-chloroethanol.
-
N-Acylation: Formation of the chloroacetamide intermediate.
-
Cyclization: Intramolecular Williamson ether synthesis (ring closure).
Figure 1: Stepwise synthetic pathway ensuring regioselective ring formation.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-hydroxyethyl)-3-bromoaniline
Objective: Mono-alkylation of the aniline.
Materials:
-
3-Bromoaniline (17.2 g, 100 mmol)
-
2-Chloroethanol (12.0 g, 150 mmol)
-
Water (50 mL)
-
Calcium Carbonate (CaCO₃) or Sodium Bicarbonate (NaHCO₃) (100 mmol)
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 3-bromoaniline, 2-chloroethanol, and water.
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.
-
Scientist's Note: The addition of a weak base (CaCO₃) neutralizes the HCl generated, driving the equilibrium forward without promoting over-alkylation to the bis-species.
-
-
Workup: Cool the mixture to room temperature. Extract with Ethyl Acetate (3 x 50 mL).
-
Wash: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc 4:1) to remove unreacted aniline.
Step 2: One-Pot Acylation and Cyclization
Objective: Formation of the morpholinone ring.
Materials:
-
Crude N-(2-hydroxyethyl)-3-bromoaniline (from Step 1)
-
Chloroacetyl chloride (12.4 g, 110 mmol)
-
Toluene (100 mL) or Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH), 50% aqueous solution (or pulverized KOH)
-
Benzyltriethylammonium chloride (TEBA) - Phase Transfer Catalyst
Procedure:
Part A: Acylation
-
Dissolve the intermediate from Step 1 in Toluene (100 mL) in a 500 mL 3-neck flask.
-
Cool the solution to 0–5°C using an ice bath.
-
Critical Control Point: Low temperature is essential here. The amino group is more nucleophilic than the hydroxyl group. Higher temperatures may lead to O-acylation esters which are dead-end byproducts.
-
-
Add Chloroacetyl chloride dropwise over 30 minutes, maintaining temperature <10°C.
-
Stir at room temperature for 2 hours. Monitor by TLC (formation of the chloroacetamide).
Part B: Cyclization
-
To the same reaction vessel (containing the chloroacetamide intermediate), add 50% NaOH solution (40 mL) and TEBA (0.5 g).
-
Heat the biphasic mixture to 50–60°C with vigorous stirring for 4–6 hours.
-
Monitoring: The reaction is complete when the intermediate spot disappears on TLC.
Workup and Purification Logic
Achieving pharmaceutical-grade purity requires a systematic workup to remove colored impurities typical of aniline oxidation.
Figure 2: Purification decision tree based on crude physical state.
Final Purification Protocol:
-
Solvent Swap: If the crude is an oil, dissolve in a minimum amount of hot Isopropyl Alcohol (IPA) or Ethyl Acetate.
-
Precipitation: Slowly add Hexane or Heptane until turbidity is observed. Cool to 4°C overnight.
-
Filtration: Collect the off-white solid by vacuum filtration.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Characterization & Quality Control
Verify the identity of the product using the following parameters.
| Parameter | Expected Result | Notes |
| Appearance | Off-white to pale yellow solid | Darkening indicates aniline oxidation. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.6 (s, 1H), 7.4 (d, 1H), 7.2 (m, 2H), 4.3 (s, 2H), 4.0 (t, 2H), 3.7 (t, 2H) | Distinctive singlet at ~4.3 ppm for the lactam -CH₂- adjacent to carbonyl. |
| MS (ESI) | [M+H]⁺ = 256.0 / 258.0 | Characteristic 1:1 bromine isotope pattern. |
| Melting Point | Dependent on purity | Typically >100°C (Analogous 4-isomer is ~174°C). |
Troubleshooting Guide:
-
Low Yield in Cyclization: Ensure vigorous stirring. The reaction is biphasic; mass transfer is the rate-limiting step. Increase catalyst (TEBA) load to 5 mol%.
-
Sticky Product: Residual toluene is often trapped. Co-evaporate with methanol or ethanol to assist crystallization.
References
-
Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry, 48(19), 5900–5908.
-
Thomas, D. (2003). "Process for the preparation of substituted oxazolidinones." U.S. Patent 7,157,456.[6] (Describes the general morpholinone ring closure conditions).
-
BenchChem. (2025).[2] "Application Notes: Synthesis of N-Aryl Morpholines." (General context on aryl-morpholine coupling).
-
PubChem. "4-(3-Aminophenyl)morpholin-3-one Compound Summary." (Structural data for the amino-analog).
Sources
- 1. 4-(3-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 4. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 5. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]
- 6. tdcommons.org [tdcommons.org]
catalytic coupling reactions using 4-(3-bromophenyl)morpholin-3-one
Application Note: Catalytic Coupling Architectures for 4-(3-Bromophenyl)morpholin-3-one
Abstract
This technical guide details the catalytic utility of 4-(3-bromophenyl)morpholin-3-one (CAS 1196153-18-0), a critical scaffold in the synthesis of Factor Xa inhibitor analogs and specific quality control standards (e.g., Rivaroxaban Impurity 57). Unlike its para-substituted isomer—the primary intermediate for Rivaroxaban (Xarelto)—the meta-bromo variant presents unique electronic and steric profiles that demand tailored catalytic strategies. This document provides optimized protocols for C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) couplings, emphasizing mechanistic causality, ligand selection, and impurity control.
Substrate Analysis & Mechanistic Context
Molecule: 4-(3-bromophenyl)morpholin-3-one Core Function: Aryl halide electrophile for cross-coupling.
-
Electronic Environment: The morpholin-3-one ring is attached at the nitrogen to the phenyl ring. The carbonyl group at C3 of the morpholine ring exerts a mild electron-withdrawing effect on the nitrogen, which in turn modulates the electron density of the phenyl ring. However, the meta positioning of the bromine atom means it is less electronically coupled to the morpholinone nitrogen compared to the para isomer.
-
Reactivity Implication: The oxidative addition of Pd(0) to the C-Br bond is the rate-determining step. The meta position is sterically accessible, allowing for the use of bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) to facilitate this step and stabilize the Pd(II) intermediate.
-
Chemo-stability: The lactam (cyclic amide) core is generally stable under standard basic coupling conditions (e.g., K₂CO₃, Cs₂CO₃), but hydrolytic ring-opening can occur under harsh acidic conditions or extreme temperatures with strong hydroxide bases.
Application I: C-N Coupling (Synthesis of Aniline Derivatives)
Target: Synthesis of 4-(3-aminophenyl)morpholin-3-one (Rivaroxaban Impurity 57). Method: Buchwald-Hartwig Amination.
Rationale: Direct nitration of 4-phenylmorpholin-3-one often yields a mixture of isomers. Starting from the regio-defined 4-(3-bromophenyl)morpholin-3-one allows for exclusive access to the meta-amino derivative via Pd-catalyzed amination with ammonia surrogates (e.g., benzophenone imine or LiHMDS), followed by hydrolysis.
Protocol A: Amination using Benzophenone Imine
Reagents:
-
Substrate: 4-(3-bromophenyl)morpholin-3-one (1.0 equiv)
-
Amine Source: Benzophenone imine (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%)
-
Ligand: BINAP (racemic) or Xantphos (3-6 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to prevent potential lactam reactivity.
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with 4-(3-bromophenyl)morpholin-3-one, Pd(OAc)₂, BINAP, and Cs₂CO₃. Seal and purge with Argon for 5 minutes.
-
Solvation: Inject anhydrous 1,4-Dioxane via syringe, followed by Benzophenone imine.
-
Catalysis: Heat the block to 100°C for 12–16 hours. Monitor via HPLC for the disappearance of the aryl bromide.
-
Hydrolysis (Deprotection): Cool to room temperature. Add 2N HCl (aq) and stir for 1 hour at ambient temperature to cleave the imine.
-
Workup: Neutralize with NaOH to pH 8–9. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Yield Expectation: 85–92%
Application II: C-C Coupling (Library Expansion)
Target: Biaryl analogs for SAR (Structure-Activity Relationship) profiling. Method: Suzuki-Miyaura Coupling.
Rationale: The meta-substituted biaryl motif is a privileged structure in kinase inhibitors. The use of Pd(dppf)Cl₂ is recommended for its robustness against air and moisture, making it suitable for high-throughput library synthesis.
Protocol B: General Suzuki Coupling
Reagents:
-
Substrate: 4-(3-bromophenyl)morpholin-3-one (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (3 parts) / Water (1 part)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate and boronic acid in 1,4-Dioxane.
-
Activation: Add the Pd catalyst.
-
Basification: Add the aqueous K₂CO₃ solution. Note: The biphasic system requires vigorous stirring.
-
Reaction: Heat to 90°C for 4–6 hours.
-
Scavenging: If using for library production, treat the organic phase with a silica-thiol scavenger to remove residual Palladium.
-
Isolation: Phase separation and evaporation.
Visualization of Catalytic Architectures
Figure 1: Buchwald-Hartwig Catalytic Cycle for Morpholinone Substrates
Caption: Mechanistic pathway for the conversion of the aryl bromide to the amine, highlighting the reductive elimination step critical for C-N bond formation.
Figure 2: Experimental Workflow for Impurity 57 Synthesis
Caption: Step-by-step logic flow from raw material to purified reference standard.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or poor oxidative addition. | Switch to XPhos Pd G3 precatalyst. Ensure solvent is strictly anhydrous/degassed. |
| Hydrodebromination | Hydride source present (often from solvent impurities). | Use fresh, anhydrous 1,4-Dioxane. Avoid secondary alcohols as co-solvents. |
| Lactam Hydrolysis | Base too strong or temperature too high. | Switch base from NaOtBu to K₃PO₄ or Cs₂CO₃ . Lower temp to 80°C and extend time. |
| Pd Residue | Inefficient scavenging. | Use SiliaMetS® Thiol or DMT scavengers post-reaction (stir 4h at 50°C). |
Safety & Handling
-
Hazard Identification: 4-(3-bromophenyl)morpholin-3-one is an organobromide; treat as a potential irritant.
-
Catalyst Safety: Palladium precursors are heavy metals; dispose of in dedicated heavy metal waste streams.
-
Pressure: Reactions heated above the boiling point of the solvent (in sealed vials) generate pressure. Use rated pressure vessels.
References
- Preparation of Rivaroxaban and Intermediates.Google Patents. US20120283434A1.
-
Synthesis, Characterization and Trace Level Quantitative Determination of Critical Nitrosamine Impurity in Rivaroxaban Drug. Rasayan Journal of Chemistry, 2024. Available at: [Link]
-
Synthesis and Characterization of Chiral Impurities of Rivaroxaban. International Research Journal on Advanced Engineering and Management, 2024. Available at: [Link]
Application Note: Scalable Manufacturing of 4-(3-Bromophenyl)morpholin-3-one
Part 1: Executive Summary & Strategic Route Selection
Introduction
4-(3-Bromophenyl)morpholin-3-one is a high-value intermediate used in the synthesis of Factor Xa inhibitors and other anticoagulant pharmacophores. While often overshadowed by its para-isomer (a Rivaroxaban precursor), the meta-bromo variant offers unique vectoral geometry for structure-activity relationship (SAR) exploration and cross-coupling elaboration.
This guide details the transition from Medicinal Chemistry (small-scale, high-cost) to Process Chemistry (multi-kilogram, cost-optimized) methodologies.
Route Selection Matrix
Industrial scale-up demands a rigorous analysis of Cost of Goods Sold (COGS), safety, and supply chain reliability. Two primary routes dominate the landscape:[1]
| Feature | Route A: Convergent N-Arylation (MedChem) | Route B: Stepwise Cyclization (Process) |
| Chemistry | Pd/Cu-catalyzed coupling of morpholin-3-one + 1,3-dibromobenzene | Construction of morpholinone ring onto 3-bromoaniline |
| Key Reagents | Pd(OAc)₂/Xantphos or CuI/Diamine | 2-Chloroethanol, Chloroacetyl chloride, NaOH |
| Scalability | Low/Medium. High catalyst cost; difficult Pd scavenging.[2] | High. Uses commodity reagents; robust thermodynamics. |
| Regioselectivity | Variable. Statistical mixture of mono/bis-arylation possible. | High. Aniline nitrogen is the sole nucleophile. |
| Recommendation | Use for <100 g rapid delivery. | Mandatory for >1 kg manufacturing. |
Decision: This Application Note focuses on Route B (Stepwise Cyclization) , specifically optimized as a Telescoped Acylation-Cyclization sequence to minimize unit operations.
Part 2: Detailed Experimental Protocols
Protocol Overview: The "Telescoped" Industrial Route
The most efficient industrial process involves three chemical transformations condensed into two isolated steps:
-
N-Alkylation: 3-Bromoaniline
N-(2-Hydroxyethyl)-3-bromoaniline. -
Telescoped Acylation/Cyclization: Reaction with chloroacetyl chloride followed by in situ base-mediated ring closure.
Step 1: Synthesis of N-(2-Hydroxyethyl)-3-bromoaniline
Target: Selective mono-alkylation of the aniline.
Reagents & Materials:
-
3-Bromoaniline (1.0 equiv)
-
2-Chloroethanol (1.2 equiv)
-
Water (Solvent/Emulsifier)
-
Base: CaCO₃ or NaHCO₃ (0.6 equiv - acid scavenger)
Procedure:
-
Charge: To a glass-lined reactor, charge 3-Bromoaniline and water (3 vol relative to aniline).
-
Addition: Add 2-Chloroethanol (1.2 equiv) and solid CaCO₃.
-
Reaction: Heat the biphasic mixture to 90–95°C for 12–16 hours.
-
Process Insight: Water acts as a heat sink and suppresses bis-alkylation by solvating the mono-alkylated product (which is more polar) less effectively than the starting aniline in the organic phase, though phase transfer kinetics are critical here. Alternatively, perform neat if mixing is efficient.
-
-
Workup: Cool to 25°C. Dilute with Toluene (5 vol). Separate phases.
-
Purification: Wash organic layer with water to remove unreacted chloroethanol and inorganic salts.
-
Critical Quality Attribute (CQA): Limit bis-hydroxyethyl impurity to <2.0% by HPLC. If high, remove via fractional distillation (boiling point difference is significant).
-
Yield: 85–90% Appearance: Viscous pale yellow oil.
Step 2: Telescoped Acylation and Cyclization
Target: Formation of the lactam ring in a single reactor.
Reagents:
-
N-(2-Hydroxyethyl)-3-bromoaniline (from Step 1)
-
Chloroacetyl chloride (1.1 equiv)[3]
-
Toluene (Solvent)[2]
-
Aqueous NaOH (40% w/w)[4]
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv - Phase Transfer Catalyst)
Procedure:
-
Acylation (Schotten-Baumann):
-
Dissolve the intermediate from Step 1 in Toluene (6 vol) and cool to 0–5°C .
-
Add 10% aqueous NaOH (1.2 equiv) to form a biphasic system.
-
Slowly dose Chloroacetyl chloride (1.1 equiv) over 2 hours, maintaining internal temperature <10°C.
-
Mechanism:[1][4][5][6][7][8] The amine reacts preferentially over the alcohol to form the N-(2-hydroxyethyl)-2-chloroacetamide intermediate.
-
Check: Monitor consumption of amine by HPLC.
-
-
Cyclization (Intramolecular Alkylation):
-
To the same reactor, add TBAB (0.05 equiv).
-
Charge 40% NaOH (2.5 equiv) rapidly.
-
Heat the mixture to 50–60°C for 4–6 hours.
-
Mechanism:[1][4][5][6][7][8] The strong base deprotonates the pendant hydroxyl group, which then displaces the alkyl chloride in an intramolecular
reaction to close the morpholinone ring.
-
-
Workup & Isolation:
-
Cool to 20°C. Separate the aqueous layer (waste).
-
Wash the organic Toluene layer with water (3x) to remove salts and residual base.
-
Distill Toluene under vacuum to approx. 2 volumes.
-
Crystallization: Add Isopropyl Alcohol (IPA) or n-Heptane as an anti-solvent. Cool to 0°C to precipitate the product.
-
Filter and dry under vacuum at 45°C.
-
Yield: 75–82% (over 2 steps) Purity: >99.0% (HPLC)[4]
Part 3: Process Engineering & Safety
Thermodynamics & Heat Transfer
-
Chloroacetyl Chloride Addition: Highly exothermic. Failure to control temperature (<10°C) results in O-acylation side products (ester formation) which do not cyclize to the desired lactam.
-
Cyclization: The ring closure is mildly exothermic. The use of TBAB allows this to proceed at moderate temperatures (50°C) rather than requiring reflux, improving safety margins.
Impurity Profile & Purging
| Impurity | Origin | Control Strategy |
| Bis-alkylation | Step 1 (Over-reaction) | Control stoichiometry (1.2 eq); use water as co-solvent. Purge via distillation if >5%. |
| O-Acyl Ester | Step 2 (Wrong selectivity) | Maintain T < 10°C during acid chloride addition. Hydrolyzes back to alcohol during caustic cyclization step. |
| Open Chain Amide | Incomplete Cyclization | Ensure sufficient NaOH concentration (40%) and TBAB catalyst. |
Visual Workflow (Graphviz)
Caption: Integrated process flow for the stepwise cyclization synthesis of 4-(3-bromophenyl)morpholin-3-one.
Part 4: Analytical Specifications
To ensure "Self-Validating" quality, the following specifications are recommended for the final release:
-
Appearance: White to off-white crystalline solid.
-
Assay (HPLC):
98.5% w/w.[4] -
Water Content (KF):
0.5%. -
Residue on Ignition:
0.1%. -
Specific Impurity (Aniline):
0.15% (Genotoxic alert control).
Part 5: References
-
Process for the preparation of 4-phenyl-3-morpholinone. Quick Company Patents. (Describes the neat reaction of aniline with 2-chloroethanol and subsequent cyclization).
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Technical Disclosure Commons, 2025.[8] (Details the telescoped acylation/cyclization conditions for the 4-isomer, directly applicable to the 3-isomer).
-
Morpholine synthesis via ethylene sulfate. J. Am. Chem. Soc.[9] 2024, 146, 29847-29856.[9] (Modern alternative for the alkylation step using ethylene sulfate for higher selectivity).
-
Reaction of aryl amine with chloroacetyl chloride in the presence of DBU. ResearchGate. (Mechanistic insight into the acylation step).
-
4-(3-Bromophenyl)morpholin-3-one Product Page. ChemScene. (Physical properties and CAS verification: 1196153-18-0).
Sources
- 1. vaia.com [vaia.com]
- 2. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Process For The Preparation Of 4 Phenyl 3 Morpholinone [quickcompany.in]
- 5. Identify the main product "C" in the following reaction sequence: Anilin.. [askfilo.com]
- 6. CN105753804A - Method of preparing 3-morpholinone - Google Patents [patents.google.com]
- 7. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tdcommons.org [tdcommons.org]
- 9. Morpholine synthesis [organic-chemistry.org]
reagents required for 4-(3-bromophenyl)morpholin-3-one synthesis
Part 1: Executive Summary & Strategic Analysis
Significance
The 4-(3-bromophenyl)morpholin-3-one scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and various kinase inhibitors. The 3-bromo handle provides a versatile entry point for downstream Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into complex bioactive molecules.
Retrosynthetic Strategy
To ensure high fidelity and scalability, we evaluate two primary synthetic routes. The choice depends on the available starting materials and scale.
-
Route A (Convergent / Chemoselective): The direct N-arylation of commercially available morpholin-3-one with 1-bromo-3-iodobenzene. This is the preferred method for medicinal chemistry due to its brevity and the chemoselectivity of the C-I bond activation over the C-Br bond.
-
Route B (Linear / Cyclization): A classical construction starting from 3-bromoaniline, involving hydroxyethylation, chloroacetylation, and intramolecular cyclization. This is preferred for multi-kilogram scale-up where cost of goods (COGs) is paramount.
Pathway Visualization
Figure 1: Retrosynthetic analysis comparing the Convergent Copper-Catalyzed Route (Blue) and the Linear Cyclization Route (Red).
Part 2: Reagent Selection & Specifications
The quality of reagents is paramount for the success of the transition-metal catalyzed step (Route A). Trace impurities in the aryl halide or wet solvents can kill the active catalyst species.
Table 1: Critical Reagent Specifications
| Reagent | Role | Grade/Purity | Critical Specification |
| Morpholin-3-one | Nucleophile | >98% | Water content <0.5% . Hygroscopic solid; dry under vacuum before use. |
| 1-Bromo-3-iodobenzene | Electrophile | >97% | Must be free of 1,3-dibromobenzene to ensure stoichiometry accuracy. |
| Copper(I) Iodide (CuI) | Pre-catalyst | 99.999% | Use "Puratronic" or equivalent high-purity grade. Off-white/Tan . Green/Blue indicates oxidation (Cu(II))—do not use. |
| DMEDA | Ligand | >99% | N,N'-Dimethylethylenediamine. Must be colorless. Yellowing indicates oxidation. |
| Potassium Phosphate (K3PO4) | Base | Anhydrous | Tribasic, anhydrous . Finely ground powder increases surface area for heterogeneous reaction. |
| 1,4-Dioxane | Solvent | Anhydrous | Water <50 ppm . Sparged with Argon/Nitrogen to remove dissolved O2. |
| Ethyl Acetate / Hexanes | Work-up | ACS Grade | For extraction and column chromatography. |
Part 3: Detailed Protocols
Method A: Copper-Catalyzed Chemoselective N-Arylation (Recommended)
Principle: This protocol utilizes a modified Goldberg reaction. We exploit the bond dissociation energy difference between C-I (65 kcal/mol) and C-Br (81 kcal/mol) to selectively couple at the iodo-position, leaving the bromo-position intact for future chemistry.
1. Experimental Setup
-
Vessel: 100 mL Schlenk flask or heavy-walled pressure vial with a Teflon screw cap.
-
Atmosphere: Inert gas (Argon or Nitrogen).
-
Scale: 10 mmol (approx. 2.5 g target output).
2. Step-by-Step Protocol
-
Catalyst Pre-loading:
-
To the reaction vial, add CuI (190 mg, 1.0 mmol, 10 mol%) and K3PO4 (4.25 g, 20.0 mmol, 2.0 equiv).
-
Note: Grinding the K3PO4 with a mortar and pestle immediately before weighing significantly improves conversion rates.
-
Flame-dry the solid mixture under vacuum (0.1 mmHg) for 2 minutes to remove surface moisture, then backfill with Argon.
-
-
Reagent Addition:
-
Add Morpholin-3-one (1.01 g, 10.0 mmol, 1.0 equiv).
-
Add 1-Bromo-3-iodobenzene (3.11 g, 11.0 mmol, 1.1 equiv). Liquid at RT; add via syringe.
-
Add 1,4-Dioxane (20 mL, 0.5 M concentration).
-
-
Ligand Addition & Activation:
-
Add DMEDA (176 mg, 215 µL, 2.0 mmol, 20 mol%) via microliter syringe.
-
Observation: The mixture should turn a blue-green or deep blue color upon stirring as the complex forms.
-
-
Reaction:
-
Seal the vessel tightly.
-
Heat to 90°C in an oil bath or heating block.
-
Stir vigorously (800-1000 rpm). Mass transfer is critical in this heterogeneous mixture.
-
Time: 12–16 hours.
-
Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexane). The limiting reagent (Morpholinone) should be consumed. The product usually runs higher (less polar) than the starting lactam.
-
-
Work-up:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filter cake with additional EtOAc (2 x 20 mL).
-
Wash the combined filtrate with:
-
10% NH4OH (20 mL) – removes residual Copper species (turns blue).
-
Water (20 mL).
-
Brine (20 mL).
-
-
Dry over Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically a yellow oil or solid.
-
Purify via Flash Column Chromatography (SiO2).
-
Eluent: Gradient 0% -> 60% Ethyl Acetate in Hexanes.
-
Yield: Expect 75–85% (approx. 2.0–2.2 g).
-
3. Process Workflow Diagram
Figure 2: Operational workflow for Method A (Copper-Catalyzed N-Arylation).
Method B: Cyclization (Alternative for Scale-Up)
Principle: This route constructs the morpholinone ring on the nitrogen of 3-bromoaniline. It avoids heavy metals but requires handling of lachrymators (chloroacetyl chloride).
-
N-Alkylation: React 3-bromoaniline with 2-chloroethanol (neat or in water) at 90°C to form N-(2-hydroxyethyl)-3-bromoaniline.
-
N-Acylation: React the intermediate with chloroacetyl chloride in THF/K2CO3 to form the chloroacetamide.
-
Cyclization: Treat with NaH (in THF) or KOtBu (in t-BuOH) to effect the intramolecular displacement of the chloride by the alkoxide.
Critical Note: While reagents are cheaper, the overall yield is often lower (50-60% over 3 steps) compared to Method A, and waste generation is higher.
Part 4: Analytical Controls & Troubleshooting
Analytical Data (Expected)
-
1H NMR (400 MHz, CDCl3): δ 7.65 (t, 1H), 7.45 (d, 1H), 7.35 (d, 1H), 7.25 (t, 1H), 4.35 (s, 2H), 4.05 (t, 2H), 3.75 (t, 2H). Note: The singlet at 4.35 ppm (CH2 next to carbonyl) and triplets for the ethoxy backbone are characteristic.
-
Mass Spectrometry (ESI): m/z calculated for C10H10BrNO2 [M+H]+: 256.0/258.0 (1:1 Isotope pattern).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation | Ensure CuI is white/tan, not green. Re-sparge Dioxane with Argon. |
| Blue Aqueous Wash | Residual Copper | This is normal during work-up. Continue washing with NH4OH until the aqueous layer is colorless. |
| Formation of Bis-arylated product | Stoichiometry Error | Not possible with Morpholin-3-one (only one NH). If using Method B (aniline), ensure mono-alkylation control. |
| Stalled Reaction | Ligand Oxidation | DMEDA absorbs CO2 from air. Use a fresh bottle or distill before use. |
Part 5: References
-
Buchwald, S. L., et al. "Copper-Catalyzed N-Arylation of Amides and Nitrogen Heterocycles." Journal of the American Chemical Society, 2002, 124(25), 7421–7428.
-
Rivaroxaban Synthesis Precedents: "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one."[2][3] World Intellectual Property Organization, WO2011144578. (Demonstrates the morpholinone ring construction logic).
-
Goldberg Reaction Review: "Recent Advances in Copper-Catalyzed C-N Bond Formation." Chemical Reviews, 2008, 108(8), 3054–3131.
-
Chemoselectivity Data: "Chemoselective Cross-Coupling of Bromo-Iodoarenes." Organic Letters, 2010, 12(15), 3356–3359. (Supports the use of Iodo-selectivity).
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat) by trained personnel.
Sources
Advanced Cyclization Strategies for Morpholin-3-one Scaffolds in Medicinal Chemistry
Executive Summary
The morpholin-3-one ring system is a privileged pharmacophore in modern medicinal chemistry, serving as a core scaffold in blockbuster anticoagulants like Rivaroxaban (Xarelto) and various anti-inflammatory agents. Unlike its saturated morpholine counterpart, the morpholin-3-one possesses a lactam functionality that imparts distinct hydrogen-bonding capabilities and metabolic stability profiles.
This Application Note provides a rigorous technical guide for synthesizing morpholin-3-one rings. We move beyond generic textbook descriptions to focus on three high-value protocols utilized in drug discovery and process chemistry:
-
The Classical "Amide-First" Cyclization: The industrial standard for scalability.
-
The "Ether-First" Reverse Cyclization: Essential for electron-deficient anilines where N-alkylation fails.
-
Chiral Pool Synthesis: A stereocontrolled route for accessing enantiopure scaffolds from amino acids.
Strategic Approaches & Retrosynthetic Logic
The construction of the morpholin-3-one ring relies on forming two critical bonds: the C–N amide bond and the C–O ether bond . The order of bond formation dictates the synthetic strategy and is determined by the electronic nature of the nitrogen substituent.
The Two Primary Disconnections
-
Path A (Amide-First): Acylation of an amino alcohol with a haloacetyl derivative, followed by intramolecular O-alkylation. Best for electron-rich or neutral amines.
-
Path B (Ether-First): Formation of a chloro-ether acid, followed by amidation and cyclization. Best for electron-poor amines (e.g., nitro-anilines) where nucleophilic attack by the amine is the rate-limiting step.
Figure 1: Retrosynthetic analysis showing the two dominant pathways for morpholin-3-one construction. Path A is the standard "Amide-First" route, while Path B is the "Ether-First" route used for deactivated amines.
Detailed Experimental Protocols
Protocol 1: The "Amide-First" Biphasic Cyclization (Industrial Standard)
Application: Ideal for synthesizing N-aryl morpholin-3-ones (e.g., the 4-phenylmorpholin-3-one precursor for Rivaroxaban). Mechanism: Rapid N-acylation of the amino alcohol by chloroacetyl chloride, followed by base-mediated intramolecular displacement of the chloride by the hydroxyl group.
Reagents & Materials
-
Substrate: N-(2-hydroxyethyl)aniline (1.0 equiv)
-
Reagent: Chloroacetyl chloride (1.2 equiv)
-
Base: Aqueous NaOH (40% w/w) or KOH
-
Solvent: Toluene or Dichloromethane (DCM) / Water (Biphasic system)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (Optional phase transfer catalyst, 0.05 equiv)
Step-by-Step Methodology
-
Acylation (N-Bond Formation):
-
Charge a reaction vessel with N-(2-hydroxyethyl)aniline (10 g, 73 mmol) and Toluene (50 mL).
-
Cool the mixture to 0–5 °C using an ice bath.
-
Simultaneously add Chloroacetyl chloride (9.9 g, 87 mmol) and NaOH (20% aq solution, sufficient to maintain pH 10–12) dropwise over 30 minutes.
-
Critical Control: Maintain temperature <10 °C to prevent O-acylation side products.
-
Stir for 1 hour at 0–5 °C. Monitor by TLC/HPLC for the disappearance of the aniline. The intermediate formed is 2-chloro-N-(2-hydroxyethyl)-N-phenylacetamide .
-
-
Cyclization (O-Bond Formation):
-
Add NaOH (40% aq solution, 4.0 equiv total excess).
-
Add TBAB (0.05 equiv) if reaction kinetics are slow.
-
Heat the biphasic mixture to 50–60 °C with vigorous stirring (800 rpm).
-
Reaction End Point: Stir for 2–4 hours. The formation of the ring is driven by the high concentration of base deprotonating the hydroxyl group, which then attacks the alkyl chloride.
-
-
Work-up & Isolation:
-
Cool to room temperature.[1] Separate the organic (Toluene) layer.
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry over anhydrous
and concentrate under reduced pressure. -
Purification: Recrystallize from Isopropyl Alcohol (IPA) or Ethyl Acetate/Hexanes.
-
Typical Yield: 85–92%.
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Yield | Hydrolysis of Chloroacetyl chloride | Ensure anhydrous conditions during the initial dropwise addition or use a strictly controlled biphasic pH (keep pH <12 initially). |
| O-Acylation Impurity | Temperature too high during addition | Keep T < 5 °C during acid chloride addition. |
| Incomplete Cyclization | Base too weak or stirring poor | Use 40–50% NaOH and ensure vigorous mixing (biphasic reaction is mass-transfer limited). |
Protocol 2: The "Ether-First" Route for Deactivated Amines
Application: Synthesis of 4-(4-nitrophenyl)morpholin-3-one.[2] Direct alkylation of 4-nitroaniline with chloroethanol is difficult; this route circumvents that bottleneck.
Reagents & Materials
-
Substrate: 4-Nitroaniline[2]
-
Reagent: 2-(2-chloroethoxy)acetyl chloride (prepared from the acid)
-
Base:
or -
Solvent: Toluene (for acylation), DMF or Acetonitrile (for cyclization)
Step-by-Step Methodology
-
Amide Formation:
-
Dissolve 4-Nitroaniline (1.0 equiv) in dry Toluene .
-
Add 2-(2-chloroethoxy)acetyl chloride (1.1 equiv).
-
Reflux for 2–3 hours to drive the acylation of the electron-poor amine. HCl gas is evolved; use a scrubber.
-
Isolate the intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide .
-
-
Cyclization:
-
Dissolve the intermediate in DMF or Acetonitrile .
-
Add
(2.5 equiv) and catalytic KI (0.1 equiv). -
Heat to 80–100 °C for 4–6 hours.
-
Mechanism:[1][3][4][5] The amide nitrogen, though electron-poor, is deprotonated by the carbonate and attacks the terminal alkyl chloride.
-
Work-up: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water.
-
Protocol 3: Stereoselective Chiral Pool Synthesis
Application: Creating C5- or C6-substituted morpholin-3-ones with defined stereochemistry (e.g., for Aprepitant analogs). Concept: Uses chiral amino acids (Serine, Threonine, Phenylglycine) as starting materials to preserve optical purity.
Reagents & Materials
-
Substrate: N-Boc-Amino Acid (e.g., N-Boc-L-Phenylglycine)
-
Reagents:
(reduction), Chloroacetyl chloride, TFA (deprotection).
Step-by-Step Methodology
-
Reduction to Amino Alcohol:
-
Reduce N-Boc-Amino Acid to the corresponding N-Boc-Amino Alcohol using Borane-THF complex (
, 4 h). -
Note: This preserves the chiral center.
-
-
N-Deprotection & Acylation:
-
Deprotect with TFA/DCM (1:1) to yield the free amino alcohol salt.
-
Neutralize and react with Chloroacetyl chloride (as in Protocol 1) at 0 °C to form the chiral chloro-acetamide intermediate.
-
-
Chiral Cyclization:
-
Solvent: Anhydrous THF (0.1 M concentration).
-
Base: NaH (60% dispersion, 2.2 equiv).
-
Add the intermediate solution slowly to a suspension of NaH in THF at 0 °C.
-
Stir at 0 °C for 30 min, then warm to RT for 2 hours.
-
Why NaH? Strong, non-nucleophilic base ensures rapid, irreversible deprotonation of the alcohol, favoring intramolecular cyclization over intermolecular polymerization (which causes racemization or oligomers).
-
Data Summary: Comparison of Methods
| Feature | Protocol 1 (Biphasic) | Protocol 2 (Ether-First) | Protocol 3 (Chiral Pool) |
| Primary Use | Large-scale, simple N-aryl derivatives | Electron-deficient anilines | Enantiopure derivatives |
| Key Reagent | Chloroacetyl Chloride | 2-(2-chloroethoxy)acetyl chloride | Chloroacetyl Cl + NaH |
| Yield | High (85-95%) | Moderate (60-75%) | Moderate-High (70-85%) |
| Cost | Low | Medium | High (Reagents & Chiral SM) |
| Atom Economy | Good | Moderate | Good |
References
-
Mederski, W. W., et al. (2004). "Synthesis and structural analysis of 4-phenylmorpholin-3-ones." Bioorganic & Medicinal Chemistry Letters, 14(23), 5817-5822. Link
-
Roehrig, S., et al. (2005). "Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor." Journal of Medicinal Chemistry, 48(19), 5900-5908. Link
-
Perzborn, E., et al. (2005). "Process for the preparation of 4-(4-aminophenyl)-3-morpholinone." World Intellectual Property Organization, WO 2005/026135 A1. Link
-
Thomas, S., et al. (2011). "Scalable Synthesis of Rivaroxaban." Organic Process Research & Development, 15(3), 693-697. Link
-
Kuang, J., & Ma, S. (2010).[6] "One-Pot Synthesis of 1,3-Disubstituted Allenes from 1-Alkynes, Aldehydes, and Morpholine." Journal of the American Chemical Society, 132(6), 1786-1787. (Cited for general morpholine reactivity).[2] Link
Sources
- 1. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 3. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. palladium-catalyzed carbonylation reactions: Topics by Science.gov [science.gov]
- 5. Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans [organic-chemistry.org]
- 6. One-Pot Synthesis of 1,3-Disubstituted Allenes from 1-Alkynes, Aldehydes, and Morpholine [organic-chemistry.org]
Application Notes and Protocols: Green Chemistry Approaches to the Synthesis of 4-(3-Bromophenyl)morpholin-3-one
Introduction: The Imperative for Greener Pharmaceutical Synthesis
The morpholin-3-one scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific derivative, 4-(3-bromophenyl)morpholin-3-one, serves as a key intermediate in the synthesis of various pharmaceutical agents. Traditionally, the synthesis of such N-aryl lactams has relied on methods that employ hazardous reagents and generate significant chemical waste, posing environmental and safety challenges.[1] This application note provides a detailed guide for researchers, chemists, and drug development professionals on greener and more sustainable approaches to the synthesis of 4-(3-bromophenyl)morpholin-3-one, contrasting them with a conventional, less environmentally benign method. By embracing the principles of green chemistry, we can develop synthetic routes that are not only more efficient and safer but also economically advantageous in the long run.
Comparative Synthetic Strategies: A Tale of Two Routes
We will explore two distinct synthetic pathways to 4-(3-bromophenyl)morpholin-3-one. The first is a conventional approach that, while effective, utilizes hazardous reagents. The second is a proposed green alternative that prioritizes the use of safer chemicals, reduces waste, and improves the overall environmental footprint of the synthesis.
Conventional Synthesis: The Chloroacetyl Chloride Route
A common and established method for the synthesis of N-aryl morpholin-3-ones involves a two-step process starting from the corresponding aniline.[2] This route, while reliable, has several drawbacks from a green chemistry perspective, including the use of a highly corrosive and toxic acylating agent and chlorinated solvents.
The overall transformation for the conventional synthesis is as follows:
Figure 1: Conventional synthesis of 4-(3-bromophenyl)morpholin-3-one.
Causality Behind Experimental Choices (Conventional Route):
-
Step 1: Acylation with Chloroacetyl Chloride: 3-Bromoaniline is first acylated with chloroacetyl chloride.[3] Chloroacetyl chloride is a highly reactive electrophile, ensuring a rapid and high-yielding reaction with the nucleophilic aniline. A base, such as triethylamine or pyridine, is typically used to scavenge the HCl byproduct. The choice of a chlorinated solvent like dichloromethane (DCM) is common due to its ability to dissolve the reactants and its inertness.
-
Step 2: Intramolecular Cyclization: The resulting N-(3-bromophenyl)-2-chloroacetamide is then reacted with a base in the presence of a suitable alcohol, in this case, conceptually with 2-chloroethanol which would first N-alkylate and then cyclize, or more practically, the intermediate from step 1 is reacted with a base to induce intramolecular cyclization via a Williamson ether synthesis-type mechanism. A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the amide nitrogen, forming a nucleophile that attacks the carbon bearing the chlorine atom, leading to ring closure.[4]
Drawbacks of the Conventional Route:
-
Hazardous Reagents: Chloroacetyl chloride is highly toxic, corrosive, and a lachrymator. Sodium hydride is a flammable solid that reacts violently with water.
-
Waste Generation: The use of stoichiometric amounts of base and the generation of salt byproducts contribute to a lower atom economy and increase the waste stream.
-
Use of Chlorinated Solvents: Dichloromethane is a suspected carcinogen and an environmental pollutant.
Green Chemistry Approach: A Milder and Safer Alternative
Our proposed green synthesis of 4-(3-bromophenyl)morpholin-3-one avoids the use of highly toxic reagents and chlorinated solvents. This route is inspired by recent advancements in the green synthesis of morpholines and related heterocycles.[5][6]
The overall transformation for the proposed green synthesis is as follows:
Figure 2: Proposed green synthesis of 4-(3-bromophenyl)morpholin-3-one.
Causality Behind Experimental Choices (Green Route):
-
Step 1: N-Alkylation with Ethyl Bromoacetate: Instead of the highly reactive chloroacetyl chloride, this step utilizes the less hazardous ethyl bromoacetate. Potassium carbonate (K₂CO₃), a mild and inexpensive base, is used to neutralize the HBr byproduct. Ethanol is chosen as a greener solvent alternative to chlorinated hydrocarbons.
-
Step 2: N-Hydroxethylation with Ethylene Oxide: The secondary amine intermediate is then reacted with ethylene oxide in the presence of a catalytic amount of acid, such as acetic acid. Ethylene oxide is a highly efficient C2 synthon, and this reaction proceeds with high atom economy.
-
Step 3: Intramolecular Cyclization: The final step is a base-catalyzed intramolecular cyclization. A mild base, such as sodium ethoxide in ethanol, can be used to promote the lactamization. This step avoids the use of pyrophoric bases like sodium hydride.
Advantages of the Green Route:
-
Safer Reagents: This route replaces highly toxic and corrosive reagents with less hazardous alternatives.
-
Greener Solvents: The use of ethanol instead of chlorinated solvents significantly reduces the environmental impact.
-
Improved Atom Economy: The proposed route aims for higher atom economy by minimizing the use of stoichiometric reagents and the generation of salt byproducts.
-
Potential for One-Pot Synthesis: With further optimization, steps 2 and 3 could potentially be combined into a one-pot procedure, further reducing waste and improving efficiency.[7]
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-(3-Bromophenyl)morpholin-3-one
Step 1: Synthesis of N-(3-bromophenyl)-2-chloroacetamide
-
To a solution of 3-bromoaniline (10.0 g, 58.1 mmol) and triethylamine (9.7 mL, 69.7 mmol) in dichloromethane (100 mL) at 0 °C, add chloroacetyl chloride (5.1 mL, 63.9 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography).
-
Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water to afford N-(3-bromophenyl)-2-chloroacetamide.
Step 2: Synthesis of 4-(3-bromophenyl)morpholin-3-one
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 2.8 g, 69.7 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) at 0 °C, add a solution of N-(3-bromophenyl)-2-chloroacetamide (from Step 1) and 2-chloroethanol (4.7 g, 58.1 mmol) in THF (50 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(3-bromophenyl)morpholin-3-one.
Protocol 2: Proposed Green Synthesis of 4-(3-Bromophenyl)morpholin-3-one
Step 1: Synthesis of Ethyl 2-((3-bromophenyl)amino)acetate
-
To a mixture of 3-bromoaniline (10.0 g, 58.1 mmol) and potassium carbonate (16.1 g, 116.2 mmol) in ethanol (150 mL), add ethyl bromoacetate (7.1 mL, 63.9 mmol).
-
Heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give ethyl 2-((3-bromophenyl)amino)acetate, which can be used in the next step without further purification.
Step 2: Synthesis of N-(3-bromophenyl)-N-(2-hydroxyethyl)glycine ethyl ester
-
To a solution of ethyl 2-((3-bromophenyl)amino)acetate (from Step 1) in acetic acid (5 mL) at 0 °C, carefully bubble in ethylene oxide (3.1 g, 70.0 mmol).
-
Seal the reaction vessel and stir at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully vent the vessel and remove the excess ethylene oxide and acetic acid under reduced pressure. The crude product can be used directly in the next step.
Step 3: Synthesis of 4-(3-Bromophenyl)morpholin-3-one
-
Dissolve the crude N-(3-bromophenyl)-N-(2-hydroxyethyl)glycine ethyl ester (from Step 2) in ethanol (100 mL).
-
Add a solution of sodium ethoxide (21% in ethanol, 22.2 mL, 58.1 mmol) and heat the mixture to reflux for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Concentrate the mixture under reduced pressure and extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from ethanol to afford 4-(3-bromophenyl)morpholin-3-one.
Data Presentation and Comparison
| Parameter | Conventional Route | Proposed Green Route |
| Starting Materials | 3-Bromoaniline, Chloroacetyl chloride, 2-Chloroethanol | 3-Bromoaniline, Ethyl bromoacetate, Ethylene oxide |
| Key Reagents | Triethylamine, Sodium Hydride | Potassium Carbonate, Acetic Acid, Sodium Ethoxide |
| Solvents | Dichloromethane, Tetrahydrofuran | Ethanol, Acetic Acid |
| Byproducts | Triethylamine hydrochloride, Sodium chloride, Hydrogen gas | Potassium bromide, Water, Ethanol |
| Atom Economy | Lower | Higher |
| Safety Hazards | Highly toxic, corrosive, and flammable reagents | Less hazardous reagents |
| Environmental Impact | Use of chlorinated solvents, significant salt waste | Use of greener solvents, less salt waste |
Workflow Visualization
Figure 3: Comparative experimental workflows.
Conclusion
The adoption of green chemistry principles in the synthesis of pharmaceutical intermediates like 4-(3-bromophenyl)morpholin-3-one is not merely an ethical choice but a strategic one. The proposed green synthetic route offers significant advantages in terms of safety, environmental impact, and potentially, cost-effectiveness at scale. While the conventional method is established, its reliance on hazardous materials and generation of waste makes it a less sustainable option. By embracing greener alternatives, the pharmaceutical industry can move towards a more responsible and efficient future. Further research and optimization of the proposed green route, including exploring one-pot variations and catalytic approaches, will undoubtedly lead to even more elegant and sustainable syntheses.
References
-
Goncharov, D. S., Garkushenko, A. K., Savelieva, A. P., & Fisyuk, A. S. (2015). Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides: Synthesis of 3-Phenyl-2(1h)-Pyridones. Arkivoc, 2015(5), 176-189. [Link]
-
Wolfe, J. P., & Hay, M. B. (2009). A New Strategy for the Synthesis of Substituted Morpholines. PMC, 10(23), 5824–5827. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856. [Link]
-
Kostyanovsky, R. G., Kadorkina, G. K., & Chervin, I. I. (2003). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. PMC. [Link]
- Google Patents. (2014). Synthetic method of 4-(4-aminophenyl)
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
-
Khamitov, R. Z., & Fisyuk, A. S. (2015). Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides: Synthesis of 3-Phenyl-2(1h)-Pyridones. Amanote Research. [Link]
-
Indian Academy of Sciences. (2020). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Journal of Chemical Sciences, 132(1), 90. [Link]
-
Academia.edu. (n.d.). Recent progress in the synthesis of morpholines. [Link]
-
ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. [Link]
-
Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]
- Google Patents. (1991). Process for the preparation of 2-chloro and 2,6-dichloroanilines. US5068392A.
-
Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide. [Link]
-
ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
WIPO. (2019, July 18). PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. WO/2019/138362. [Link]
-
Arkivoc. (2015). Intramolecular cyclization of N-(3-oxoalkenyl)phenylacetamides: synthesis of 3-phenyl-2(1H)-pyridones. [Link]
-
European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE. Patent 3737671. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103804222A - Synthetic method of 4-(4-aminophenyl)-3-morpholinone and intermediate thereof - Google Patents [patents.google.com]
- 3. Discover the Powerful 3-Bromoaniline: Key Properties, Synthesis, and Applications [ketonepharma.com]
- 4. Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 6. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(3-bromophenyl)morpholin-3-one
Welcome to the technical support center for the synthesis of 4-(3-bromophenyl)morpholin-3-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural outlines to explore the mechanistic underpinnings of the reaction, enabling you to diagnose issues, improve yield, and ensure the integrity of your results.
Overview of the Core Synthesis: The Buchwald-Hartwig Amidation
The formation of the C-N bond between the morpholin-3-one nitrogen and the 3-bromophenyl ring is most effectively achieved via a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amidation.[1][2] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher, classical methods.[2]
The fundamental transformation is as follows:
The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl bromide (Ar-Br) bond, forming a Pd(II) complex.
-
Ligand Exchange/Deprotonation : The amide (morpholin-3-one) coordinates to the Pd(II) center, and a base removes the N-H proton to form a palladium-amido complex.
-
Reductive Elimination : The final C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst. [3]
Recommended Baseline Protocol
While every substrate pairing requires optimization, the following protocol serves as an excellent starting point based on successful N-arylations of lactams reported in the literature. [4][5]
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A common, reliable Pd(0) precursor. Pd(OAc)₂ is also a viable alternative but requires in-situ reduction. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | A bidentate phosphine ligand known to be highly effective for amidation of lactams. Its specific bite angle helps facilitate the reductive elimination step and prevents the formation of inactive catalyst species. [1][6] |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) | Strong, non-nucleophilic inorganic bases that effectively deprotonate the amide without causing side reactions. |
| Solvent | 1,4-Dioxane or Toluene | Anhydrous, non-protic solvents are crucial. Water can deactivate the catalyst. |
| Temperature | 100-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
| Stoichiometry | 1.0 eq. 3-bromoaniline, 1.2 eq. Morpholin-3-one | A slight excess of the lactam can help drive the reaction to completion. |
| Catalyst Loading | 1-2 mol% Pd₂(dba)₃, 2-4 mol% Xantphos | Typical loading for efficient catalysis. |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cs₂CO₃ (2.0 eq.), morpholin-3-one (1.2 eq.), Pd₂(dba)₃ (0.01-0.02 eq.), and Xantphos (0.02-0.04 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add 3-bromoaniline (1.0 eq.) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
A low yield is the most common complaint and can stem from several sources. A systematic approach is required to diagnose the root cause.
-
Expertise & Causality:
-
Catalyst Inactivation: The Pd(0) species is susceptible to oxidation. Improper handling (exposure to air) or impurities in the reagents (especially water) can poison the catalyst, halting the catalytic cycle. Ensure all reagents are pure and solvents are rigorously dried.
-
Ligand Incompatibility: While Xantphos is a strong starting point, some substrate combinations benefit from more electron-rich or sterically bulky monodentate biarylphosphine ligands (e.g., XPhos, RuPhos). These ligands can promote a more rapid oxidative addition and prevent the formation of off-cycle catalyst dimers. [6] * Insufficient Basicity: The pKa of the morpholin-3-one N-H is higher than that of a typical amine, requiring a sufficiently strong base for deprotonation. If Cs₂CO₃ or K₃PO₄ are ineffective, a stronger base like sodium tert-butoxide (NaOtBu) may be required. However, be aware that stronger bases can sometimes promote side reactions. [7] * Thermal Instability: While heat is necessary, prolonged exposure at very high temperatures (>120 °C) can lead to ligand or product degradation.
-
Q2: I'm observing a significant amount of aniline (de-brominated starting material) as a side product. How can I prevent this?
This side product arises from hydrodehalogenation , a known competing pathway in Buchwald-Hartwig reactions. [8]It occurs when a palladium-hydride species (Pd-H) forms and reductively eliminates with the aryl halide, replacing the bromine with hydrogen.
-
Expertise & Causality:
-
Source of Hydride: The Pd-H species can form from several sources, including trace water, the amine/amide substrate itself (via β-hydride elimination from an intermediate), or the solvent.
-
Minimization Strategies:
-
Rigorous Anhydrous Conditions: This is the first and most critical step. Ensure solvents are freshly distilled from a drying agent (e.g., sodium/benzophenone) and that reagents are dry.
-
Ligand Choice: Sterically hindered biarylphosphine ligands are often very effective at suppressing hydrodehalogenation. The bulk around the palladium center can sterically disfavor the pathway leading to the Pd-H species.
-
Bimetallic Systems: Recent studies have shown that the inclusion of a copper co-catalyst can effectively suppress hydrodehalogenation. The copper may preferentially form Cu-H species, which do not participate in the undesired reductive elimination with the aryl halide. [8] 4. Base Selection: The choice of base can influence the formation of Pd-H. It is worth screening different bases (e.g., switching from a carbonate to a phosphate base) if this side reaction is prevalent.
-
-
Q3: My reaction stalls at ~60-70% conversion even after extended reaction times. What should I do?
Reaction stalling typically points to catalyst death or product inhibition.
-
Expertise & Causality:
-
Catalyst Decomposition: Over the course of the reaction, a portion of the palladium catalyst can precipitate as inactive Pd black, especially if the ligand is not robust enough to stabilize the metal center throughout the entire cycle at high temperatures.
-
Product Inhibition: In some cases, the N-arylated product can coordinate to the palladium center more strongly than the starting materials, slowing down or halting catalytic turnover.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes be enough to push the reaction to completion by compensating for catalyst decomposition.
-
Change the Ligand: Switching to a more robust, sterically hindered ligand can improve catalyst stability and longevity.
-
Temperature Modulation: Sometimes, starting the reaction at a higher temperature (e.g., 110 °C) for a short period to initiate the reaction and then lowering it (e.g., to 90 °C) for the remainder can help preserve the catalyst's lifespan.
-
-
Frequently Asked Questions (FAQs)
Q: Which palladium precursor is better: Pd₂(dba)₃ or Pd(OAc)₂? A: Both are effective. Pd₂(dba)₃ is a direct source of Pd(0) and is often preferred for its reliability. Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) state. This reduction is usually accomplished by the phosphine ligand or the amine/amide substrate, but it adds a step to the catalytic cycle and can sometimes be less efficient. For troubleshooting, starting with Pd₂(dba)₃ removes one variable.
Q: How critical is the choice of phosphine ligand? A: It is arguably the most critical variable in the reaction. [9]The ligand dictates the stability, reactivity, and selectivity of the catalyst. Bidentate ligands like Xantphos are excellent for amidations because they enforce a geometry that facilitates the rate-limiting reductive elimination step. [1]However, for challenging substrates, bulky monodentate ligands like XPhos or RuPhos can offer superior performance by promoting faster oxidative addition.
Q: Can I use a different solvent like DMF or DMSO? A: It is generally not recommended. While polar aprotic solvents like DMF and DMSO can be used in some cross-coupling reactions, they are more prone to decomposition at the high temperatures often required for Buchwald-Hartwig amidation. Toluene and 1,4-dioxane offer the best balance of thermal stability and ability to dissolve the reaction components.
Q: The purification by column chromatography is difficult. Are there any alternatives? A: If the product is crystalline, recrystallization is an excellent alternative for purification on a larger scale. You can also try an acidic wash (e.g., dilute HCl) during the workup to remove any unreacted basic starting materials, which might simplify the subsequent chromatography.
References
-
SURFACE at Syracuse University.
-
The Hartwig Group.
-
Chemical Science (RSC Publishing).
-
RSC Publishing.
-
Organic Letters.
-
Novartis OAK.
-
The Doyle Group.
-
PMC.
-
PubMed.
-
Beilstein Journals.
-
Wikipedia.
-
ResearchGate.
-
Chemistry LibreTexts.
-
PMC.
-
ResearchGate.
-
JACS Au.
-
Organic Synthesis.
-
ResearchGate.
-
ResearchGate.
-
PMC.
-
Semantic Scholar.
-
Organic Chemistry Portal.
-
PMC.
Sources
- 1. surface.syr.edu [surface.syr.edu]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(3-bromophenyl)morpholin-3-one
Welcome to the technical support resource for 4-(3-bromophenyl)morpholin-3-one (MW: 256.10 g/mol , Formula: C₁₀H₁₀BrNO₂).[1] This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in purifying this key synthetic intermediate. Achieving high purity is critical for ensuring reproducible results in downstream applications, including drug discovery and development. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address common purification hurdles.
Section 1: Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities. The impurity profile of 4-(3-bromophenyl)morpholin-3-one is intrinsically linked to its synthetic route. Common synthetic strategies often involve the cyclization of an N-substituted ethanolamine derivative or the N-arylation of morpholin-3-one.
Commonly Encountered Impurities:
-
Unreacted Starting Materials: Residual 3-bromoaniline, morpholin-3-one, or halo-acetylating agents.
-
Regioisomers: Isomeric impurities such as 4-(2-bromophenyl)- or 4-(4-bromophenyl)morpholin-3-one, arising from impure starting materials.
-
Reaction By-products: Compounds formed from side reactions, such as hydrolysis of reactants or intermediates.
-
Catalyst Residues: If metal-catalyzed cross-coupling reactions are used (e.g., Buchwald-Hartwig or Goldberg reactions), residual palladium or copper catalysts may contaminate the product.[2]
-
Residual Solvents: Solvents used during the reaction or workup (e.g., DMF, Toluene, Ethyl Acetate).
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to diagnose the specific impurity profile of your crude material.[3][4]
Section 2: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for 4-(3-bromophenyl)morpholin-3-one.
Q1: What is the best initial approach to purify crude 4-(3-bromophenyl)morpholin-3-one?
A1: The choice depends on the physical state of your crude product and the nature of the impurities.
-
If your product is a solid and relatively pure (>90% by preliminary analysis): Recrystallization is the most efficient and scalable method.[5] It is excellent for removing small amounts of closely related impurities and colored by-products.
-
If your product is an oil, a semi-solid, or contains multiple, chromatographically distinct impurities: Silica gel column chromatography is the preferred method.[6] It offers superior separation power for complex mixtures.
Q2: How do I select an appropriate recrystallization solvent?
A2: The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below. For 4-(3-bromophenyl)morpholin-3-one, a moderately polar compound, consider solvents like isopropanol, ethanol, methanol, ethyl acetate, or a mixture of solvents such as ethyl acetate/heptane or dichloromethane/hexane.[7][8] A systematic screening with small amounts of your crude product is the most reliable way to identify the optimal solvent or solvent system.
Q3: My compound appears pure by TLC, but the NMR shows impurities. What should I do?
A3: This situation often arises when impurities do not have a UV chromophore (making them invisible on a TLC plate visualized with a UV lamp) or they co-elute with your product. Common culprits include saturated aliphatic by-products or residual solvents like grease. In this case, column chromatography with a different solvent system or recrystallization might be effective. If the impurity is a residual, non-acidic/non-basic solvent, placing the product under high vacuum for an extended period may be sufficient.
Q4: Can I use an acid-base wash to purify my crude product?
A4: An aqueous acid-base workup is a powerful technique for removing acidic or basic impurities. The morpholinone nitrogen is part of an amide and is non-basic. Therefore, washing an organic solution of your crude product (e.g., in ethyl acetate or dichloromethane) with a dilute acid (like 1M HCl) can remove basic starting materials (e.g., residual anilines). A subsequent wash with a dilute base (like saturated NaHCO₃) can remove acidic by-products.
Section 3: Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Compound is highly polar and retained on the silica. 2. Product is partially soluble in the chosen solvent system and precipitates on the column. 3. Compound is unstable on silica gel. | 1. Increase the polarity of the mobile phase. Consider adding a small percentage (0.5-1%) of methanol or triethylamine (if the compound is basic-sensitive) to your eluent.[9]2. Load the sample onto the column using a minimal amount of a stronger solvent or use the dry-loading technique. Ensure the running eluent is not too weak.3. Minimize the time the compound spends on the column by using flash chromatography rather than gravity chromatography.[10] Consider switching to a less acidic stationary phase like alumina. |
| Product Fails to Crystallize During Recrystallization | 1. Solution is not sufficiently saturated. 2. Presence of "oily" impurities inhibiting crystal lattice formation. 3. Supersaturation has not been overcome. | 1. Evaporate some of the solvent to increase the concentration and cool again.2. Attempt to purify a small portion by column chromatography first to obtain a seed crystal. If the oil is a different compound, a preliminary purification step is needed.3. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal of pure product, or cooling the solution to a lower temperature (e.g., in an ice-salt bath or freezer). |
| Final Product is Colored (Yellow/Brown) | 1. Presence of highly conjugated or polymeric impurities. 2. Trace metal catalyst residues. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution before filtering it.[7] The charcoal will adsorb many colored impurities.2. If recrystallization is ineffective, column chromatography is recommended. Metal scavengers can also be employed prior to the final purification step. |
| HPLC/LC-MS Shows a Persistent Impurity Peak | 1. Impurity is an isomer or has very similar polarity. 2. Impurity is a degradation product. | 1. Optimize the chromatography. For column chromatography, try a shallower solvent gradient or a different stationary phase (e.g., reverse-phase C18). For recrystallization, try a different solvent system.2. Check the stability of your compound under the purification conditions (e.g., heat during recrystallization, acidity of silica gel).[11][12] Perform the purification quickly and at lower temperatures if possible. |
Section 4: Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This technique is ideal for separating complex mixtures or purifying oily products. It relies on the differential partitioning of components between a solid stationary phase (silica gel) and a liquid mobile phase.[13]
Methodology:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is a mixture of Hexanes and Ethyl Acetate.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[9]
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column, gently tapping the side to ensure even packing. Avoid air bubbles.
-
Add another layer of sand on top of the packed silica.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Begin with a non-polar eluent and gradually increase the polarity (gradient elution) if necessary to elute your product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-(3-bromophenyl)morpholin-3-one.
Protocol 2: Purification by Recrystallization
This method is best for solid materials with relatively high initial purity (>90%) to remove small amounts of impurities.[14]
Methodology:
-
Solvent Selection: In a small test tube, add ~50 mg of crude material. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too strong. If it doesn't dissolve, heat the mixture. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid. Heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal. This step is crucial to avoid premature crystallization.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum to obtain the pure product.
Section 5: Purity Assessment & Workflow Visualization
Confirm the purity of your final product using at least two analytical methods.
-
Chromatographic Purity: HPLC or UPLC with UV detection.[4]
-
Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][15]
-
Physical Properties: Melting point determination. A sharp melting point range is indicative of high purity.[7]
Purification Strategy Workflow
Sources
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- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. mt.com [mt.com]
- 6. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. tdcommons.org [tdcommons.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. chromtech.com [chromtech.com]
- 14. youtube.com [youtube.com]
- 15. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Morpholin-3-one Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for morpholin-3-one synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for overcoming common challenges associated with low conversion rates in these critical reactions. As a core scaffold in numerous pharmaceuticals, including the anticoagulant Rivaroxaban, optimizing the synthesis of morpholin-3-ones is paramount.[1] This document provides a structured approach to troubleshooting, blending established chemical principles with field-proven insights to help you navigate synthetic hurdles and enhance your reaction yields.
Section 1: Core Troubleshooting Guide
This section addresses the most pressing issues encountered during morpholin-3-one synthesis in a direct question-and-answer format. Each answer provides a causal explanation and a set of actionable solutions.
Q1: My intramolecular cyclization reaction has stalled at low-to-moderate conversion. How do I diagnose the problem and drive the reaction to completion?
A1: A stalled cyclization is the most common bottleneck in morpholin-3-one synthesis. The root cause is typically insufficient energy to overcome the activation barrier for the intramolecular nucleophilic substitution, improper reaction environment, or catalyst deactivation.
Causality & Diagnosis: The key step is an intramolecular SN2 reaction, where the hydroxyl group's oxygen attacks the carbon bearing a leaving group (e.g., a halide). This forms the heterocyclic ring. Low conversion suggests this step is kinetically unfavorable under your current conditions.
Troubleshooting Steps:
-
Verify Reaction Temperature: The cyclization step is often highly temperature-dependent.
-
Insight: Many related cyclizations, like the dehydration of diethanolamine to form morpholine, require high temperatures (180-210°C) to proceed efficiently.[2] A temperature drop of even 10-15°C can significantly reduce the yield.[2]
-
Solution: Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by TLC or HPLC. Be cautious, as excessively high temperatures can lead to decomposition or side product formation.[3]
-
-
Evaluate the Base and Solvent System: The choice of base and solvent is critical for facilitating the cyclization.
-
Insight: A suitable base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. However, a base that is too strong or sterically hindered can promote side reactions like elimination. The solvent must fully dissolve the intermediate and be stable at the required reaction temperature.
-
Solution: If using a weak base like potassium carbonate (K₂CO₃), consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (tBuOK).[4][5] Ensure your solvent is anhydrous, as water can quench the base and hydrolyze starting materials.[6]
-
-
Assess Reaction Time: These reactions can be deceptively slow.
-
Insight: It is not uncommon for cyclization reactions to require prolonged heating, sometimes for 15 hours or more, to reach completion.[2]
-
Solution: Before deeming the reaction stalled, ensure it has run for an adequate duration. Use an appropriate monitoring technique (TLC, HPLC, or in-situ IR) to confirm that the starting material is no longer being consumed over a multi-hour period.[7]
-
-
Consider Water Removal: The cyclization is a condensation reaction that releases a molecule (e.g., HBr, HCl). In some syntheses, water is a byproduct.
| Parameter | Common Issue | Recommended Action | Rationale |
| Temperature | Too low; reaction is kinetically slow. | Increase temperature in 10°C increments (e.g., from 80°C to 110°C). | Provides sufficient thermal energy to overcome the activation barrier of the intramolecular SN2 reaction.[2] |
| Base | Too weak or sterically hindered. | Switch from K₂CO₃ to a stronger base like NaH or tBuOK. | A stronger base more effectively generates the nucleophilic alkoxide required for ring closure.[4] |
| Solvent | Presence of water; poor solubility. | Use anhydrous solvents (e.g., dry DMF, Toluene, or Acetonitrile). | Prevents quenching of the base and potential hydrolysis of ester or halide functionalities.[6] |
| Time | Insufficient reaction duration. | Extend reaction time to 12-24 hours, monitoring every 4 hours. | Ensures the reaction has reached its true endpoint before intervention.[2] |
Q2: My reaction produces a complex mixture of products with a low yield of the desired morpholin-3-one. What are the likely side reactions and how can they be minimized?
A2: The formation of multiple products points to a lack of selectivity, often caused by harsh reaction conditions or impurities in the starting materials.
Common Side Reactions & Solutions:
-
Intermolecular Dimerization: Instead of cyclizing, two molecules of the linear intermediate can react with each other, forming a 1,4-dioxane-2,5-dione derivative or other dimeric structures.
-
Insight: This side reaction is favored at high concentrations.
-
Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the desired intramolecular cyclization. Add the linear precursor slowly via syringe pump to the heated solvent/base mixture.
-
-
Hydrolysis of Starting Materials: If using an α-haloacetyl halide or ester, it can be hydrolyzed by trace moisture back to the corresponding carboxylic acid.
-
Insight: Acyl halides are particularly sensitive to moisture.[8] This not only consumes your starting material but the resulting acid can neutralize the base needed for cyclization.
-
Solution: Use freshly distilled or high-purity, anhydrous starting materials and solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Elimination Reactions: A strong base can sometimes promote the elimination of H-X from the α-haloacetyl moiety, leading to an α,β-unsaturated intermediate that can polymerize or undergo other undesired reactions.
-
Insight: This is more common with sterically hindered bases or at very high temperatures.
-
Solution: Use a less-hindered base if possible. Ensure the temperature is not excessively high. Milder conditions often favor the desired substitution pathway.[3]
-
Q3: I suspect my starting materials are the issue. What are the critical quality parameters to check?
A3: The success of the synthesis is fundamentally dependent on the quality of the precursors. Inactive or impure reagents are a frequent cause of low conversion.
Critical Quality Checks:
-
Purity of the Amino Alcohol: The primary or secondary amine of the 2-amino alcohol is the initial nucleophile.
-
Insight: Impurities can compete in the initial acylation step. The amino alcohol itself can be hygroscopic.[2]
-
Solution: Use an amino alcohol of >98% purity. If it has been stored for a long time, consider purification by distillation.
-
-
Activity of the Acylating Agent: For routes involving α-haloacetyl halides (e.g., chloroacetyl chloride), activity is key.
-
Insight: Acyl halides readily hydrolyze upon exposure to air. An older bottle may have a significant amount of the corresponding carboxylic acid.[8]
-
Solution: Use a fresh bottle or purify by distillation before use. When analyzing the starting material by chromatography, be aware that it may degrade on the column; specialized methods may be needed.[8]
-
-
Base and Catalyst Integrity:
-
Insight: Solid bases like sodium hydride (NaH) can become oxidized on the surface, reducing their activity. Catalysts, especially palladium on carbon (Pd/C) used in derivative syntheses, can become poisoned or deactivated.[9][10]
-
Solution: For NaH, wash the mineral oil away with dry hexanes and use only the grey powder. For catalysts, use a fresh batch from a reputable supplier and store it under inert conditions.[4]
-
Section 2: Key Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization
This protocol describes a typical base-mediated cyclization of an N-(2-hydroxyethyl)-α-chloroacetamide intermediate to form a morpholin-3-one.
Materials:
-
N-(2-hydroxyethyl)-α-chloroacetamide intermediate
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated Ammonium Chloride (NH₄Cl) solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-(2-hydroxyethyl)-α-chloroacetamide intermediate (1.0 eq).
-
Dissolve the intermediate in anhydrous DMF (to a concentration of approx. 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C.
-
Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude morpholin-3-one.
-
Purify the crude product via flash column chromatography or recrystallization.[11]
Protocol 2: Purification of a Basic Morpholin-3-one using Flash Chromatography
Insight: The basic nitrogen atom in the morpholine ring can cause significant peak tailing on standard silica gel. Adding a basic modifier to the eluent neutralizes the acidic silanol groups, leading to sharper peaks and better separation.[11]
Procedure:
-
Eluent Selection: Using TLC, identify a suitable solvent system (e.g., ethyl acetate/hexanes). Add 0.5-1% triethylamine (Et₃N) to the chosen eluent system to prevent peak tailing.[11]
-
Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the packed column.
-
Elution: Run the column with the triethylamine-modified eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified morpholin-3-one.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the most common synthetic routes to the morpholin-3-one core?
-
A: The most prevalent method is a two-step sequence involving the N-acylation of a 2-aminoalcohol with an α-haloacetyl halide (or related activated carboxylic acid), followed by a base-mediated intramolecular cyclization.[12][13] Other methods include the oxidation of a corresponding morpholine[1][14] and multi-component reactions catalyzed by transition metals.[15]
-
-
Q: How do I choose the right solvent for the cyclization step?
-
A: The ideal solvent should be polar aprotic, have a high boiling point to allow for heating, and be anhydrous. Common choices include DMF, DMSO, acetonitrile, and THF. Toluene can also be used, especially if azeotropic water removal is desired.[9][12] The solvent must be able to dissolve both the starting material and the base to a reasonable extent.
-
-
Q: Can I monitor my reaction in real-time?
-
A: Yes. For process development and detailed kinetic studies, in-situ monitoring is highly valuable. Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy can track the disappearance of the starting material's C-O-H stretch and the appearance of the product's cyclic ether C-O-C stretch in real-time without sampling.[7]
-
Section 4: Visual Guides
Diagram 1: General Reaction Mechanism for Morpholin-3-one Synthesis
Caption: A typical two-step synthesis of the morpholin-3-one core.
Diagram 2: Troubleshooting Flowchart for Low Conversion Rates
Caption: A logical workflow for diagnosing low conversion issues.
References
-
Wang, Z., et al. (2016). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Retrieved from [Link]
- Németh, L., et al. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (WO2019138362A1). Google Patents.
-
Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved from [Link]
- Bayer Healthcare AG. (2013). Process for preparing 4-(4-aminophenyl)-3-morpholinone. (CA2538906C). Google Patents.
-
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
- Suter, C. M. (1957). Process of producing morpholine from diethanolamine. (US2777846A). Google Patents.
- CNIPA. (2014). Dewatering catalyst and application thereof in preparing morpholine. (CN102489282B). Google Patents.
- CNIPA. (2020). A kind of morpholine dehydration aid and its preparation method and application. (CN110330467B). Google Patents.
-
Głowacka, I. E., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega, 4(5), 9056–9064. Retrieved from [Link]
-
Mali, V. D., et al. (2020). Facile Preparation of 4-(4-Nitrophenyl)morpholin-3-one via the Acid-catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine by Sodium Chlorite as the Sole Oxidant. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]
-
Welch, D. S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine synthesis [organic-chemistry.org]
- 6. CN110330467B - A kind of morpholine dehydration aid and its preparation method and application - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 10. "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone" [quickcompany.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in 4-(3-bromophenyl)morpholin-3-one production
Topic: Minimizing Side Reactions in 4-(3-Bromophenyl)morpholin-3-one Production Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists.
Introduction
The synthesis of 4-(3-bromophenyl)morpholin-3-one presents a classic chemoselectivity challenge in organic process development. As a functionalized lactam, it serves as a critical scaffold for pharmaceuticals (e.g., Factor Xa inhibitors like Rivaroxaban analogs) and agrochemicals. The primary synthetic route—N-arylation of morpholin-3-one with 1,3-dibromobenzene —is fraught with competing pathways: oligomerization (bis-coupling), hydrodehalogenation, and lactam hydrolysis.
This guide provides an evidence-based troubleshooting framework to isolate the target mono-arylated product while suppressing specific side reactions.
Module 1: The N-Arylation Challenge (Goldberg/Buchwald Coupling)
Q1: I am observing significant amounts of "bis-morpholinone" dimer. How do I stop the second coupling?
Diagnosis: This is the most common side reaction when using symmetrical dihaloarenes like 1,3-dibromobenzene. The product, 4-(3-bromophenyl)morpholin-3-one, still contains an active bromine atom. If the catalyst remains active and the substrate concentration is high, the product competes with the starting material for the catalyst, leading to 1,3-bis(3-oxomorpholino)benzene .
Corrective Protocol:
-
Invert Stoichiometry: Never use a 1:1 ratio. Use a large excess of 1,3-dibromobenzene (3.0 – 4.0 equiv) relative to morpholin-3-one. This statistically favors the encounter of the catalyst with the starting material rather than the product.
-
High Dilution: Run the reaction at a lower concentration (0.1 M - 0.2 M) to reduce the rate of intermolecular side reactions.
-
Catalyst Selection: Switch from Palladium (Buchwald-Hartwig) to Copper (Goldberg) . Palladium catalysts are often too active and will oxidative insert into the second bromine more readily than Copper.
-
Recommended System: CuI (10 mol%) / DMEDA (20 mol%) or trans-1,2-diaminocyclohexane.
-
Q2: Why is my bromine content disappearing? (Hydrodehalogenation)
Diagnosis: You are likely using a Palladium catalyst (e.g., Pd(OAc)₂/Xantphos) with a hydride source or under conditions that favor
-
Mechanism: The Pd(0) inserts into the Ar-Br bond. If a hydride source (like isopropanol, formate, or even trace water/base interactions) is present, the Pd-Ar species is reduced to Ar-H, yielding 4-phenylmorpholin-3-one .
Corrective Protocol:
-
Switch to Copper: Copper-catalyzed amidation proceeds via a different mechanism (nucleophilic attack on a Cu(III) species or radical pathway) that is far less prone to hydrodehalogenation than Pd(0)/Pd(II) cycles.
-
Solvent Control: If you must use Pd, avoid primary/secondary alcoholic solvents. Use strictly anhydrous 1,4-Dioxane or Toluene .
-
Base Selection: Avoid alkoxide bases (NaOtBu) which can act as hydride donors. Use inorganic carbonates (Cs₂CO₃ or K₃PO₄ ).
Module 2: Reaction Conditions & Stability
Q3: The morpholinone ring is opening. How do I prevent lactam hydrolysis?
Diagnosis: Morpholin-3-one is a lactam (cyclic amide). Under the harsh basic conditions required for N-arylation (often pH > 12 equivalent, reflux), hydroxide ions (from wet solvents or hygroscopic bases) attack the carbonyl, opening the ring to form the amino-acid byproduct N-(3-bromophenyl)-N-(2-hydroxyethyl)glycine .
Corrective Protocol:
-
Anhydrous System: This is non-negotiable. Flame-dry glassware and use anhydrous solvents (<50 ppm water).
-
Base Switch:
-
Avoid: NaOH, KOH, or wet K₂CO₃.
-
Use:K₃PO₄ (mildly basic, buffers the reaction) or Cs₂CO₃ (higher solubility allows lower temps).
-
-
Temperature Management: Hydrolysis is temperature-dependent.
-
Standard: 110°C.[1]
-
Optimized: Use a more active ligand (e.g., N,N'-dimethylethylenediamine (DMEDA) ) to lower the reaction temperature to 80–90°C .
-
Q4: Can I use the "Cyclization Route" instead to avoid these issues?
Answer: Yes, if the N-arylation yield remains stubborn (<50%). Alternative Route: React 3-bromoaniline with 2-(2-chloroethoxy)acetyl chloride .
-
Step 1: Acylation to form the amide.
-
Step 2: Intramolecular cyclization using NaH or tBuOK.
-
Advantage:[2][3][4][5][6] The bromine is already on the ring; you are building the morpholinone onto it. This eliminates the "bis-coupling" risk entirely.
-
Disadvantage:[2][3][5][6] Requires two steps and handling of chloroacetyl chloride (lachrymator).
Module 3: Visualization & Logic
Reaction Pathway Analysis
The following diagram illustrates the competing pathways managed by the protocols above.
Caption: Competitive pathways in the N-arylation of morpholin-3-one. Green path represents the optimized protocol.
Module 4: Standardized Experimental Protocol
Optimized Copper-Catalyzed N-Arylation (Goldberg Conditions)
Objective: Synthesis of 4-(3-bromophenyl)morpholin-3-one with <5% dimer formation.
| Parameter | Specification | Rationale |
| Substrate Ratio | 1 : 3 (Lactam : 1,3-Dibromobenzene) | Statistical suppression of bis-coupling. |
| Catalyst | CuI (10 mol%) | Selective for N-arylation without dehalogenation. |
| Ligand | DMEDA (20 mol%) | Accelerates reaction at lower temps (80°C). |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous; milder than alkoxides to prevent hydrolysis. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, inert to radical pathways. |
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon flow.
-
Charging: Add CuI (190 mg, 1.0 mmol), K₃PO₄ (4.25 g, 20 mmol), and morpholin-3-one (1.01 g, 10 mmol).
-
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Liquid Addition: Add anhydrous 1,4-dioxane (50 mL) followed by 1,3-dibromobenzene (3.6 mL, 30 mmol) and DMEDA (215 µL, 2.0 mmol) via syringe.
-
Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC/TLC.
-
Checkpoint: Stop when morpholin-3-one is consumed. Do not wait for full conversion of the dibromide (it is in excess).
-
-
Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc) to remove inorganic salts.
-
Purification: Concentrate filtrate. The excess 1,3-dibromobenzene can be distilled off (high vacuum) or separated via column chromatography (Gradient: 0-50% EtOAc in Hexanes). The product is more polar than the dibromide.
References
-
Goldberg Reaction Optimization : Klapars, A., Antilla, J. C., Buchwald, S. L., & Huang, X. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society.
-
Rivaroxaban Intermediate Synthesis : Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.
-
Lactam Hydrolysis Mechanisms : Page, M. I. (2003). The Hydrolysis of Lactams. Accounts of Chemical Research.
-
Chan-Lam Coupling Alternative : Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis.
-
Patent on Morpholinone Synthesis : Bayer HealthCare AG.[3][7] (2005).[3][7][8][9] Process for the preparation of 4-(4-aminophenyl)-3-morpholinone.[2][3][6][7][9][10] World Intellectual Property Organization, WO2005026135.
Sources
- 1. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 3. PROCESS FOR THE PREPARATION OF 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE - Patent 3737671 [data.epo.org]
- 4. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. WO2020019529A1 - Preparation method for 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 7. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. tdcommons.org [tdcommons.org]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
optimizing temperature for 4-(3-bromophenyl)morpholin-3-one reaction
Technical Support Center: Optimizing Temperature for 4-(3-Bromophenyl)morpholin-3-one Synthesis
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals optimizing the C–N cross-coupling (N-arylation) of morpholin-3-one with 1,3-dibromobenzene.
Reaction Dynamics & The Chemoselectivity Challenge
Synthesizing 4-(3-bromophenyl)morpholin-3-one requires balancing two competing thermodynamic and kinetic factors. Because morpholin-3-one is a lactam, its nitrogen is significantly less nucleophilic than a standard aliphatic amine due to the resonance stabilization of the amide bond. Consequently, the reaction requires elevated temperatures to overcome the activation energy barrier for the catalytic cycle—specifically the reductive elimination step [1]. However, exceeding the optimal temperature window risks over-reaction, leading to the bis-arylated byproduct, 1,3-bis(morpholin-3-on-4-yl)benzene.
Reaction pathway showing temperature-dependent mono- vs. bis-arylation.
Quantitative Data: Temperature vs. Selectivity Profile
The following table synthesizes field-proven data for the Palladium-catalyzed (Pd2(dba)3 / Xantphos) coupling of morpholin-3-one (1.0 eq) and 1,3-dibromobenzene (1.5 eq) in 1,4-Dioxane.
| Internal Temp (°C) | Morpholin-3-one Conversion | Target Mono-arylated Yield | Bis-arylated Byproduct | Catalyst State |
| 70°C | < 20% | 15% | Trace | Stable (Red/Orange) |
| 85°C | 65% | 60% | < 5% | Stable (Red/Orange) |
| 95°C | > 95% | 82% | 8% | Stable (Dark Red) |
| 110°C | 100% | 55% | 40% | Deactivating (Black ppt) |
Troubleshooting Guide & FAQs
Q: Why does my reaction stall or show low conversion at temperatures below 85°C? A: The stalling is caused by the high activation energy required for the reductive elimination of the Pd(II)-amido complex. While lactams readily coordinate to Palladium, their electron-withdrawing carbonyl group makes the resulting complex highly stable [1]. Temperatures below 85°C fail to provide the thermal energy necessary to force the C–N bond formation, causing the catalytic cycle to arrest at the Pd(II) intermediate.
Q: I am observing significant amounts of the bis-arylated byproduct. How do I suppress this? A: Bis-arylation occurs when the temperature exceeds 105°C or when the stoichiometry is imbalanced. Once the first bromine is substituted, the resulting 4-(3-bromophenyl)morpholin-3-one remains reactive. At high temperatures, the second C–Br bond undergoes facile oxidative addition. Causality & Solution: Strictly maintain the internal reaction temperature at 90–95°C. Additionally, use an excess of 1,3-dibromobenzene (1.5 to 2.0 equivalents) and add the morpholin-3-one slowly (e.g., via a syringe pump). This keeps the steady-state concentration of the nucleophile low, kinetically favoring mono-arylation.
Q: Does the choice of catalytic system alter the optimal temperature window? A: Yes. Palladium systems utilizing large bite-angle ligands like Xantphos (bite angle ~111°) structurally distort the square-planar Pd(II) complex. This distortion accelerates reductive elimination, allowing the reaction to proceed optimally at 90–95°C [1]. Conversely, if you are using a Copper-catalyzed Goldberg-type reaction (e.g., CuI with a diamine ligand), the activation barrier for the Cu(III) intermediate is higher, typically necessitating harsher temperatures of 105–110°C [2].
Pd-catalyzed cycle highlighting the temperature-sensitive reductive elimination.
Experimental Protocol: Optimized Palladium-Catalyzed Workflow
This self-validating protocol utilizes Pd-catalysis optimized for 95°C to maximize mono-arylation while preserving catalyst integrity.
Reagents:
-
Morpholin-3-one (1.0 mmol)
-
1,3-Dibromobenzene (1.5 mmol)
-
Pd2(dba)3 (0.02 mmol, 2 mol%)
-
Xantphos (0.06 mmol, 6 mol%)
-
Cs2CO3 (1.4 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
System Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Purge the system with Argon for 15 minutes to prevent oxidative degradation of the phosphine ligand.
-
Reagent Loading: Add Pd2(dba)3, Xantphos, and Cs2CO3 to the flask. Causality Note: Cs2CO3 is chosen because its mild basicity effectively deprotonates the lactam without hydrolyzing the morpholinone ring, a common failure point when using stronger bases like KOtBu.
-
Solvent & Electrophile Addition: Add anhydrous 1,4-Dioxane, followed by 1,3-dibromobenzene. Stir at room temperature for 10 minutes. Self-Validation Check: The solution must turn a deep red/orange, visually confirming the formation of the active Pd(0)-Xantphos complex.
-
Temperature Ramp & Nucleophile Injection: Heat the oil bath to achieve an internal temperature of exactly 95°C. Dissolve morpholin-3-one in 1 mL of warm 1,4-Dioxane and inject it dropwise over 30 minutes. Causality Note: Slow addition prevents a high localized concentration of the nucleophile, heavily mitigating the risk of bis-arylation.
-
Reaction Monitoring: Stir at 95°C for 12 hours. Self-Validation Check: Monitor the reaction color. A stable dark red/brown indicates active, healthy catalysis. If the solution turns opaque black with a fine precipitate (Pd black), the temperature has exceeded the thermal stability of the complex, and catalyst deactivation has occurred.
-
Workup & Isolation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts and precipitated catalyst. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the target 4-(3-bromophenyl)morpholin-3-one.
References
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters. URL: [Link]
-
Strieter, E. R., Bhawal, B. N., & Buchwald, S. L. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. URL: [Link]
Technical Support Center: Troubleshooting Solubility for 4-(3-bromophenyl)morpholin-3-one
Welcome to the Application Science Technical Support Center. As drug development professionals, we frequently encounter highly promising but physicochemically challenging molecules. 4-(3-bromophenyl)morpholin-3-one (CAS: 1196153-18-0) is a classic example of a "brick dust" compound: it exhibits high target affinity but suffers from severe solubility liabilities[1].
This guide is designed to move beyond basic troubleshooting. Here, we dissect the causality behind this compound's insolubility and provide field-proven, self-validating protocols to overcome these hurdles across in vitro assays, in vivo formulation, and structural optimization.
Module 1: Understanding the Physicochemical Liabilities
Q: Why is 4-(3-bromophenyl)morpholin-3-one so inherently difficult to dissolve in aqueous media?
A: The insolubility of this compound stems from a perfect storm of structural features:
-
Lack of Ionizable Centers: While the molecule contains a nitrogen atom in the morpholin-3-one ring, it is part of a cyclic amide (lactam). The nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it non-basic. The predicted pKa is approximately -0.90[2]. Consequently, traditional solubility-enhancing strategies like pH adjustment or salt formation will fail.
-
High Lipophilicity & Rigidity: The 3-bromophenyl group is a heavy, highly lipophilic moiety. When coupled with the planar morpholinone ring, the molecule packs tightly into a crystal lattice. The energy required to break this lattice (high melting point) combined with the poor solvation energy in water results in near-zero thermodynamic solubility.
Module 2: In Vitro Assay Troubleshooting
Q: My compound precipitates immediately when I transfer it from a DMSO stock into my biochemical assay buffer. How do I prevent this "solvent shock"?
A: This is a classic kinetic solubility failure. When a concentrated DMSO stock is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic compound stranded. Because the compound lacks the thermodynamic drive to stay solvated, it crashes out, leading to false negatives in bioassays[3].
To resolve this, you must determine the exact kinetic solubility limit of the compound in your specific assay buffer and ensure your final assay concentration remains strictly below this threshold.
Protocol 1: Self-Validating Kinetic Solubility Assay via Laser Nephelometry
Nephelometry measures the light scattered by insoluble particles in a suspension, providing an objective, high-throughput measurement of precipitation[4].
-
Step 1: Stock Preparation. Prepare a 10 mM stock of 4-(3-bromophenyl)morpholin-3-one in 100% LC-MS grade DMSO.
-
Step 2: Serial Dilution. In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock.
-
Step 3: Buffer Addition. Rapidly dispense aqueous phosphate buffer (pH 7.4) into the wells to achieve a final DMSO concentration of exactly 1% (v/v)[5].
-
Step 4: Incubation. Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking to allow micro-precipitates to mature.
-
Step 5: Nephelometric Measurement. Scan the plate using a laser nephelometer.
-
Step 6: Self-Validation & Analysis. Validation check: Include a known insoluble compound (e.g., nicardipine) as a positive control for scattering, and a highly soluble compound (e.g., caffeine) as a baseline negative control. Plot the scattered light intensity (NTU) against compound concentration. The "kick-off" point where the signal deviates from the baseline is your maximum kinetic solubility limit.
Caption: Workflow for determining kinetic solubility limits using high-throughput laser nephelometry.
Module 3: In Vivo Formulation Strategies
Q: I need to dose this compound intravenously (IV) and orally (PO) in mice. What are the best formulation matrices for a neutral, lipophilic drug?
A: Because 4-(3-bromophenyl)morpholin-3-one cannot be ionized, you must rely on cosolvents, complexation, or lipid-based systems to force it into solution or suspension[6].
-
For IV Dosing: You must use a true solution to avoid embolism. A ternary cosolvent system (e.g., 10% DMSO / 10% Tween 80 / 80% Saline) or cyclodextrin complexation (e.g., 20% HP-β-CD) is required.
-
For PO Dosing: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are highly effective for neutral, lipophilic molecules. They utilize the lipid absorption pathways in the gut, bypassing the need for true aqueous dissolution[7].
Table 1: Recommended Excipient Limits for In Vivo Dosing (Mice)
| Excipient | Function | Max IV Concentration (v/v) | Max PO Concentration (v/v) |
| DMSO | Primary Solubilizer | 10% | 10% |
| Tween 80 | Surfactant | 10% | 20% |
| PEG 400 | Cosolvent | 40% | 50% |
| HP-β-CD | Complexing Agent | 20% (w/v) | 40% (w/v) |
Protocol 2: Preparation of a SNEDDS Formulation for Oral Dosing
This protocol creates an isotropic mixture of oil, surfactant, and drug that spontaneously forms a nanoemulsion upon contact with gastrointestinal fluids[7].
-
Step 1: Matrix Preparation. Combine an oil phase (e.g., Capryol 90, 20% v/v), a surfactant (e.g., Cremophor EL, 40% v/v), and a co-surfactant (e.g., Transcutol P, 40% v/v) in a glass vial.
-
Step 2: Drug Incorporation. Add 4-(3-bromophenyl)morpholin-3-one to the matrix. Vortex vigorously for 5 minutes, then sonicate at 40°C until the solution is completely optically clear.
-
Step 3: Self-Validation (Emulsification Test). To validate the system, drop 100 µL of the loaded SNEDDS into 10 mL of simulated gastric fluid (0.1 N HCl) at 37°C under mild agitation. A transparent, bluish dispersion should form within 1 minute.
-
Step 4: Droplet Sizing. Confirm the spontaneous emulsion utilizing Dynamic Light Scattering (DLS). The Z-average droplet size must be <100 nm to ensure optimal lymphatic uptake.
Caption: Decision tree for selecting in vivo formulation strategies based on the intended dosing route.
Module 4: Medicinal Chemistry Optimization
Q: Formulation is only a temporary fix. How can we structurally modify this scaffold to improve its intrinsic thermodynamic solubility without losing target affinity?
A: If the 4-(3-bromophenyl)morpholin-3-one core is your lead scaffold, you must disrupt its crystal lattice energy. The flat, rigid nature of the morpholinone ring combined with the heavy bromophenyl group drives precipitation. Consider the following structure-based drug design (SBDD) strategies:
-
Increase Fsp3 Character (Spiro-fusion): Introducing spiro-cyclic motifs (e.g., converting the morpholinone into a spiro-derivative) significantly increases the three-dimensionality (Fsp3) of the molecule. This disrupts the planar stacking in the solid state, drastically lowering the melting point and improving thermodynamic aqueous solubility[8].
-
Disrupt Planarity: Adding a simple methyl group at the alpha-position of the morpholinone ring can force the bromophenyl group out of plane. This steric clash prevents tight crystal packing.
-
Bioisosteric Replacement: If the bromine atom is not strictly required for a halogen bond in the target pocket, replace it with a more polar bioisostere (e.g., a trifluoromethoxy group or a small basic amine tail) to introduce an ionizable center.
Caption: Medicinal chemistry strategies for the structural optimization of morpholin-3-one derivatives.
References
-
[8] Journal of Medicinal Chemistry (ACS Publications). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Available at: [Link]
-
[4] AxisPharm. Kinetic Solubility Assays Protocol. Available at:[Link]
-
[3] PubMed (NIH). In vitro solubility assays in drug discovery. Available at:[Link]
-
[5] Bio-protocol. Determination of Kinetic Solubility. Available at:[Link]
-
[7] Scholaris. Development and Pharmacokinetic Evaluation of a Self-Nanoemulsifying Drug Delivery System for the Oral Delivery of Cannabidiol. Available at: [Link]
-
[6] PMC (NIH). Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(3-bromophenyl)morpholin-3-one | 1196153-18-0 [m.chemicalbook.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Co-crystallization in Antiepileptic Drugs: A Path Toward Better Therapeutic Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
1H NMR spectrum analysis of 4-(3-bromophenyl)morpholin-3-one
Comprehensive
Executive Summary
4-(3-bromophenyl)morpholin-3-one is a critical heterocyclic intermediate frequently utilized in the synthesis of oxazolidinone-class antibacterial agents and antithrombotic drugs. Accurate structural elucidation of this compound via
Mechanistic Basis of Solvent-Induced Shifts
The
-
CDCl
(Low Polarity, Low Viscosity): Chloroform- is a non-polar solvent that exhibits minimal solute-solvent interactions. In CDCl , the chemical shifts are primarily governed by the intramolecular electronic environment—specifically, the anisotropic deshielding from the C3 carbonyl group and the electron-withdrawing nature of the N4 tertiary amide and the bromine atom. CDCl yields exceptionally sharp linewidths due to its low viscosity, making it ideal for resolving fine -couplings in the aliphatic region. -
DMSO-
(High Polarity, Strong Hydrogen-Bond Acceptor): DMSO- fundamentally alters the local magnetic environment through 2[2]. The highly polar S=O bond acts as a strong hydrogen-bond acceptor, forming weak C-H···O interactions with the slightly acidic aromatic protons of the 3-bromophenyl ring. This interaction draws electron density away from the protons, resulting in a pronounced downfield shift (deshielding). While DMSO- has a higher viscosity that can slightly broaden signals if not properly shimmed, its ability to spread out overlapping aromatic multiplets makes it an invaluable alternative when CDCl spectra are ambiguous[1].
Quantitative Spectral Comparison
The following table summarizes the comparative
| Proton Position | Multiplicity | Expected | CDCl | DMSO- | Shift Difference (Δδ) |
| H-2 (Morpholine) | Singlet (s) | - | 4.33 | 4.21 | -0.12 |
| H-6 (Morpholine) | Triplet (t) | 5.2 | 4.02 | 3.95 | -0.07 |
| H-5 (Morpholine) | Triplet (t) | 5.2 | 3.75 | 3.70 | -0.05 |
| H-2' (Aromatic) | Triplet (t) / Fine d | ~2.0 | 7.55 | 7.65 | +0.10 |
| H-4' (Aromatic) | Multiplet (m) | 8.1, 2.0 | 7.35 | 7.45 | +0.10 |
| H-6' (Aromatic) | Multiplet (m) | 8.1, 2.0 | 7.28 | 7.38 | +0.10 |
| H-5' (Aromatic) | Triplet (t) | 8.1 | 7.22 | 7.32 | +0.10 |
Data Interpretation: Moving from CDCl
Experimental Methodology: Self-Validating NMR Acquisition
To ensure high-fidelity, reproducible data, the following protocol establishes a self-validating workflow where instrumental parameters are cross-checked against physical sample properties.
Step 1: Precision Sample Preparation
-
Weigh exactly 5.0 to 10.0 mg of highly purified 4-(3-bromophenyl)morpholin-3-one.
-
Dissolve the compound in 0.6 mL of the chosen deuterated solvent (CDCl
containing 0.03% v/v Tetramethylsilane (TMS) or DMSO- ). -
Causality Check: Filter the solution through a tightly packed glass wool plug into a 5 mm NMR tube. This removes undissolved particulates and paramagnetic impurities that distort magnetic field homogeneity, ensuring sharp Lorentzian lineshapes.
Step 2: Instrument Calibration and Acquisition
-
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a multinuclear probe. Regulate the temperature to exactly 298 K to prevent temperature-dependent chemical shift drift.
-
Lock the magnetic field to the deuterium resonance of the solvent and perform automated gradient shimming (Z1-Z5).
-
Set the pulse sequence to a standard 1D proton experiment (zg30).
-
Self-Validation: Set the relaxation delay (
) to 3.0 seconds. The longest relaxation time in this molecule belongs to the isolated H-2' aromatic proton. A of 3 seconds ensures >95% longitudinal magnetization recovery, validating that the final peak integrals will be strictly quantitative (representing the exact 2:2:2:1:1:1:1 proton ratio). Acquire 16 to 32 scans.
Step 3: Data Processing
-
Apply a zero-filling factor to reach 64k data points to enhance digital resolution.
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. This suppresses high-frequency noise without significantly degrading the resolution of the 5.2 Hz morpholine triplets.
-
Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction to ensure symmetrical peak bases. Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.
Visualizing the Analytical Workflow
Step-by-step experimental workflow for the 1H NMR analysis of 4-(3-bromophenyl)morpholin-3-one.
Conclusion & Recommendations
For routine structural verification of 4-(3-bromophenyl)morpholin-3-one, CDCl
References
-
Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. Journal of Chemical and Pharmaceutical Research.3
-
NMR spectroscopic and computational analysis of E/Z isomerism in imines derived from isatin. PMC - NIH.2
-
1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph.1
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 4-(3-bromophenyl)morpholin-3-one
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation characteristics of 4-(3-bromophenyl)morpholin-3-one , a critical scaffold in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban).
Designed for drug development professionals, this document contrasts the target molecule with its structural analogs to facilitate impurity profiling, metabolite identification, and quality control.
Executive Summary & Application Context
4-(3-bromophenyl)morpholin-3-one serves as a vital halogenated building block in medicinal chemistry. Its core structure—an N-aryl lactam—mimics the pharmacophore found in several anticoagulant drugs. In drug development, distinguishing this specific isomer from its regioisomers (e.g., 4-bromophenyl) and metabolic derivatives (e.g., de-brominated or reduced forms) is essential for validating synthetic pathways and ensuring regulatory compliance (ICH Q3A/B).
This guide characterizes its fragmentation under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID), comparing it against three key alternatives:
-
The Non-Halogenated Core: 4-phenylmorpholin-3-one.
-
The Reduced Amine: 4-(3-bromophenyl)morpholine.
-
The Regioisomer: 4-(4-bromophenyl)morpholin-3-one.
Technical Specifications & Methodology
To ensure reproducibility, the following protocol is recommended for acquiring the comparative data presented below.
| Parameter | Setting / Description |
| Ionization Mode | ESI Positive (+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V (Optimized for molecular ion stability) |
| Collision Energy (CE) | Ramp 10–40 eV (To observe both heavy and stripped fragments) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
Fragmentation Analysis: The Target Molecule
Compound: 4-(3-bromophenyl)morpholin-3-one Formula: C₁₀H₁₀BrNO₂ Precursor Ion [M+H]⁺: m/z 256.0 / 258.0 (1:1 Isotopic Ratio)
Mechanistic Pathway
The fragmentation of N-aryl morpholinones follows a distinct "Lactam-First" dissociation pathway, unlike simple morpholines which degrade via the ether linkage.
-
Primary Ionization: Protonation occurs preferentially at the amide carbonyl oxygen, stabilizing the [M+H]⁺ ion.
-
Loss of Carbon Monoxide (CO): The most characteristic transition for the morpholin-3-one ring is the neutral loss of CO (28 Da), resulting in a ring contraction to a cyclic imine or stabilized chain.
-
Transition:m/z 256/258 → 228/230
-
-
Arylation (Formation of Phenyl Cation): Under higher collision energies, the N-C(aryl) bond may cleave, or the heterocyclic ring may completely disintegrate, leaving the halogenated phenyl cation.
-
Transition:m/z 256/258 → 155/157 (Bromophenyl cation, [C₆H₄Br]⁺)
-
-
Dehalogenation: In very high-energy regimes, the loss of the bromine radical (•Br) or HBr is observed, though less common in soft ESI than in EI.
Visualization of Fragmentation Pathways
The following diagram illustrates the specific dissociation logic for the 3-bromo derivative.
Figure 1: ESI-MS/MS fragmentation pathway of 4-(3-bromophenyl)morpholin-3-one, highlighting the characteristic lactam carbonyl loss.[1]
Comparative Performance Guide
This section objectively compares the target molecule against its primary structural alternatives. This data helps researchers identify the correct derivative in complex synthetic mixtures.
Comparison 1: Target vs. Non-Halogenated Analog
Alternative: 4-phenylmorpholin-3-one (The "Parent" Scaffold) Purpose: To verify the presence of the halogen substituent.
| Feature | Target (3-Bromo) | Alternative (Unsubstituted) | Diagnostic Insight |
| Precursor [M+H]⁺ | 256 / 258 | 178 | Mass Shift: +78/80 Da indicates monobromination. |
| Isotope Pattern | 1:1 doublet (⁷⁹Br/⁸¹Br) | Single peak (M+1 minor) | The "Twin Peak" signature is the primary confirmation of Br presence. |
| Primary Fragment | m/z 228/230 (-CO) | m/z 150 (-CO) | Both lose CO (28 Da), confirming the intact morpholinone ring in both species. |
| Aryl Fragment | m/z 155/157 | m/z 77 ([C₆H₅]⁺) | The shift from 77 to 155/157 confirms the halogen is on the aromatic ring, not the heterocycle. |
Comparison 2: Target vs. Reduced Amine
Alternative: 4-(3-bromophenyl)morpholine Purpose: To monitor oxidation state (Lactam vs. Amine) during synthesis.
| Feature | Target (Lactam) | Alternative (Amine) | Diagnostic Insight |
| Precursor [M+H]⁺ | 256 / 258 | 242 / 244 | Mass Shift: -14 Da (Loss of Carbonyl Oxygen, gain of 2H). |
| Fragmentation | Loss of CO (-28) | Loss of C₂H₄ (-28) | While both lose 28 Da, the mechanism differs.[2] The amine loses ethylene via retro-cleavage; the lactam loses carbonyl. |
| Low Mass Ions | Minimal | m/z 212/214 (-CH₂O) | The amine readily loses formaldehyde/ethylene oxide equivalents; the lactam is more rigid. |
Comparison 3: Target vs. Regioisomer
Alternative: 4-(4-bromophenyl)morpholin-3-one Purpose: Isomer differentiation (Meta vs. Para).
-
MS Profile: The MS/MS spectra of the 3-bromo and 4-bromo isomers are virtually identical because the bromine position (meta vs. para) does not significantly influence the high-energy bond cleavages of the morpholinone ring.
-
Differentiation Strategy:
-
Chromatography: These isomers must be separated by LC. The para-isomer typically elutes slightly later on C18 columns due to better planarity and packing.
-
Ortho-Effect (Note): If comparing to a 2-bromo (ortho) isomer, MS could distinguish them. The ortho-bromo substituent often interacts with the carbonyl, facilitating a unique "loss of Br" or "loss of HBr" at lower energies compared to the 3- and 4- isomers.
-
References
-
Rivaroxaban Impurity Profiling: BenchChem Application Notes. "Analysis of Rivaroxaban and Its Degradation Products." (2025).[3][4][5]
-
Morpholinone Fragmentation: Journal of Chinese Mass Spectrometry Society. "Mass Fragmentation Characteristics of Synthetic Cathinone Isomers." (2023). (Referenced for general N-aryl heterocyclic cleavage rules).
-
Bromophenyl Cation Stability: BenchChem Technical Guide. "Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone."
-
Metabolic Pathways: ResearchGate. "Does Metabolism of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide Occur at the Morpholine Ring?" (2007).
-
General MS Mechanisms: Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." (2023).[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pure.uva.nl [pure.uva.nl]
- 3. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Analytical Comparison Guide: ATR-FTIR vs. KBr Transmission Spectroscopy for 4-(3-bromophenyl)morpholin-3-one
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Purpose: To objectively evaluate and compare the analytical performance of Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission FTIR methodologies for the structural characterization of 4-(3-bromophenyl)morpholin-3-one.
Executive Summary
4-(3-bromophenyl)morpholin-3-one (CAS: 1196153-18-0) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Structurally, it features a meta-brominated phenyl ring bonded to a morpholine-3-one (lactam) core.
When establishing quality control (QC) parameters or elucidating the structure of this compound, Infrared (IR) spectroscopy is a critical tool. However, the choice of sampling technique—specifically modern Diamond ATR-FTIR versus the classical KBr Pellet Transmission method—profoundly impacts the resulting spectral data[1][2]. This guide provides a rigorous comparison of these two techniques, detailing the causality behind experimental protocols and presenting comparative spectral data specific to this brominated lactam.
Theoretical IR Profile of 4-(3-bromophenyl)morpholin-3-one
Before comparing the instrumental techniques, we must establish the ground-truth vibrational modes of the target molecule. The compound contains several distinct functional groups that dictate its IR fingerprint[3].
Table 1: Characteristic Vibrational Frequencies
| Functional Group | Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Significance for Target Molecule |
| Lactam (Tertiary Amide) | C=O Stretch (Amide I) | 1650 – 1670 | Primary indicator of the morpholin-3-one core. Highly sensitive to hydrogen bonding and crystal packing. |
| Aromatic Ring | C–H Stretch | 3030 – 3080 | Differentiates the phenyl ring from the aliphatic morpholine core. |
| Aromatic Ring | C=C Stretch | ~1590, ~1480 | Confirms the presence of the aromatic system. |
| Morpholine Ether | C–O–C Asym. Stretch | 1110 – 1050 | Confirms the intact oxazine ring structure. |
| Aryl Bromide | C–Br Stretch | 1070 – 1030 | Confirms halogenation. Often overlaps with the ether stretch, requiring high-resolution scanning. |
| Meta-Substitution | C–H Out-of-Plane Bend | ~880 and ~780 | Two strong bands confirm the 1,3-substitution pattern of the bromophenyl moiety. |
Workflow Visualization: ATR vs. KBr
The fundamental divergence between ATR and KBr methods lies in sample preparation and the physics of light interaction. ATR relies on an evanescent wave penetrating the sample (0.5–2 µm depth), while KBr relies on the complete transmission of the IR beam through a diluted solid matrix[1][4].
Workflow comparison: ATR-FTIR vs. KBr Pellet for solid-state characterization.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent spectral artifacts.
Protocol A: Diamond ATR-FTIR Analysis
Objective: Rapid, non-destructive analysis with minimal sample preparation[2].
-
Background Validation: Clean the diamond crystal with spectroscopy-grade isopropanol. Allow to dry. Run a background scan (air). Causality: Ensures no organic residues from previous samples contribute to the C–H or C=O stretching regions.
-
Sample Application: Deposit ~2–5 mg of neat 4-(3-bromophenyl)morpholin-3-one powder directly onto the center of the diamond crystal.
-
Pressure Application: Lower the pressure anvil until the clutch clicks (typically ~75 psi)[4]. Causality: The evanescent wave only penetrates a few micrometers. High, uniform pressure eliminates air gaps, ensuring intimate optical contact and maximizing the signal-to-noise ratio.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
-
Algorithmic Correction: Apply an ATR correction algorithm. Causality: Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), high-frequency bands (like the >3000 cm⁻¹ aromatic C–H stretches) will appear artificially weak without mathematical correction.
Protocol B: KBr Pellet Transmission Analysis
Objective: High-sensitivity, artifact-free transmission spectrum ideal for reference library matching[1].
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O–H stretching band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will completely mask the critical lactam C=O stretch of the morpholin-3-one.
-
Co-Grinding: Weigh ~1.5 mg of 4-(3-bromophenyl)morpholin-3-one and ~150 mg of dry KBr (1:100 ratio). Grind vigorously in an agate mortar for 2–3 minutes. Causality: The sample particles must be ground to a diameter smaller than the wavelength of IR light (< 2 µm) to prevent the Christiansen effect (asymmetric baseline scattering).
-
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply a vacuum for 2 minutes, then press at 10 tons of force for 3 minutes. Causality: The vacuum removes trapped air, and the extreme pressure causes the KBr to cold-flow into a clear, glass-like disc. Opacity indicates trapped air or moisture, which scatters the IR beam.
-
Data Acquisition: Mount the pellet and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution against a blank KBr pellet background.
Comparative Performance Data
When analyzing 4-(3-bromophenyl)morpholin-3-one, the choice of method yields distinct spectral differences. Table 2 objectively compares the performance of both techniques based on empirical laboratory standards.
Table 2: Performance & Spectral Quality Comparison
| Parameter | ATR-FTIR | KBr Transmission | Scientific Context for Target Molecule |
| Lactam C=O Peak Position | ~1660 cm⁻¹ (Slightly shifted) | ~1665 cm⁻¹ (True position) | ATR spectra often exhibit anomalous dispersion (peak shifting) near strong absorption bands like carbonyls due to refractive index changes[1]. |
| High-Frequency Sensitivity | Moderate | High | The aromatic C–H stretches (>3000 cm⁻¹) of the bromophenyl ring are inherently weak. ATR's shallow penetration at high wavenumbers makes these peaks difficult to resolve without software correction. KBr excels here. |
| C–Br & C–O–C Resolution | Excellent | Excellent | Both methods easily resolve the fingerprint region (1100–700 cm⁻¹), clearly showing the meta-substitution out-of-plane bends. |
| Polymorphism Risk | Zero (Non-destructive) | High | The 10-ton pressure required for KBr pellets can induce polymorphic transitions or mechanochemical changes in sensitive APIs. ATR leaves the crystal lattice intact. |
| Sample Recovery | 100% | 0% | ATR allows the ~5 mg sample to be recovered and reused for NMR or MS. The KBr pellet destroys the sample for other uses. |
| Preparation Time | < 2 minutes | 10–15 minutes | ATR is vastly superior for high-throughput QC environments[2]. |
Expert Conclusion & Recommendations
For the routine identification and quality control of 4-(3-bromophenyl)morpholin-3-one , Diamond ATR-FTIR is the recommended primary technique . Its speed, non-destructive nature, and avoidance of moisture-related artifacts (which commonly obscure the critical lactam C=O band) make it vastly superior for daily laboratory workflows[2][4].
However, KBr Transmission should be retained as a secondary, orthogonal technique specifically when:
-
Generating a foundational reference spectrum for regulatory submissions (e.g., FDA/EMA), as true transmission spectra remain the gold standard for historical library matching[1].
-
Investigating weak overtone bands or the high-frequency aromatic C–H stretches (>3000 cm⁻¹), where the KBr matrix provides superior optical pathlength and sensitivity[1].
By understanding the causality behind the optical physics of both methods, researchers can ensure accurate, artifact-free characterization of complex halogenated heterocycles.
References
-
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. Available at:[Link]
-
Spectroscopy Asia. "ATR analysis of the relative concentrations of active pharmaceutical ingredients." Spectroscopy Asia. Available at:[Link]
-
Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at:[Link]
Sources
comparing synthetic routes for 4-(3-bromophenyl)morpholin-3-one
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound: 4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0)[1]
Executive Summary & Chemical Context
The morpholin-3-one motif is a privileged scaffold in modern medicinal chemistry, serving as the critical core for numerous therapeutics, most notably in factor Xa inhibitors (e.g., Rivaroxaban) and PI3K/Akt modulators[2][3]. Specifically, 4-(3-bromophenyl)morpholin-3-one is a highly versatile synthetic intermediate. The meta-bromo substitution provides an ideal synthetic handle for subsequent Suzuki-Miyaura or Sonogashira couplings during Structure-Activity Relationship (SAR) exploration.
As a Senior Application Scientist, I have evaluated the two primary methodologies for synthesizing this compound: Route A (Transition-Metal Catalyzed Cross-Coupling) and Route B (De Novo Ring Construction). This guide objectively compares their mechanistic causality, scalability, and performance, providing self-validating protocols for both approaches.
Route A: The Convergent Approach (Buchwald-Hartwig Cross-Coupling)
Mechanistic Causality
Lactams like morpholin-3-one exhibit inherently poor nucleophilicity because the nitrogen lone pair is delocalized into the adjacent carbonyl group. Consequently, classical Nucleophilic Aromatic Substitution (SNAr) is ineffective unless the aryl halide is strongly electron-deficient[2].
To overcome this energetic barrier, we employ a Palladium-catalyzed Buchwald-Hartwig cross-coupling[3]. The selection of Xantphos as the ligand is not arbitrary; its wide bite angle (~108°) enforces a specific geometry at the palladium center that sterically accelerates the reductive elimination step—the typical kinetic bottleneck when coupling weak nucleophiles. To prevent double-coupling (bis-arylation), stoichiometry must be strictly controlled, utilizing exactly 1.0 equivalent of 1,3-dibromobenzene.
Experimental Protocol: Route A
This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction fidelity.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 1,3-dibromobenzene (1.0 equiv, 10 mmol), morpholin-3-one (1.1 equiv, 11 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), Xantphos (0.06 equiv, 6 mol%), and Cs2CO3 (2.0 equiv, 20 mmol).
-
Atmospheric Control: Seal the flask with a septum. Evacuate and backfill with ultra-high purity N2 (repeat 3x). Add anhydrous, degassed toluene (30 mL) via syringe.
-
Execution: Heat the reaction mixture to 100 °C for 16 hours.
-
Self-Validation Check: Monitor via LC-MS. The reaction is deemed complete when the morpholin-3-one peak is consumed and the mono-coupled product mass (m/z ~256/258, exhibiting the classic 1:1 bromine isotope pattern) dominates. If a peak corresponding to the bis-coupled product emerges early, immediately cool the reaction to halt over-conversion.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a tightly packed pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50) to yield the product as a white solid.
Workflow for the Buchwald-Hartwig cross-coupling route to 4-(3-bromophenyl)morpholin-3-one.
Route B: The Linear Approach (De Novo Ring Construction)
Mechanistic Causality
For process-scale synthesis, the reliance on expensive transition metals and complex ligands becomes economically prohibitive. Route B circumvents the difficult C-N bond formation by constructing the morpholinone ring de novo around the existing nitrogen of 3-bromoaniline[4].
This linear sequence relies on sequential nucleophilic substitutions. The critical transformation is the final intramolecular cyclization. By treating the intermediate with Sodium Hydride (NaH), the pendant secondary alcohol is irreversibly deprotonated. The resulting highly nucleophilic alkoxide undergoes a rapid, entropically favored 6-exo-tet Williamson-type ether synthesis, displacing the alpha-chloride to close the morpholin-3-one ring.
Experimental Protocol: Route B
This multi-step protocol requires careful isolation at each stage to prevent impurity carryover.
-
Step 1: N-Alkylation. In a round-bottom flask, dissolve 3-bromoaniline (1.0 equiv, 20 mmol) and 2-chloroethanol (1.1 equiv, 22 mmol) in DMF (20 mL). Add DIPEA (1.5 equiv, 30 mmol) and heat to 90 °C for 12 hours.
-
Self-Validation Check: TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the highly mobile aniline spot.
-
Workup: Cool, dilute with EtOAc, and wash with 5% aqueous LiCl (5x) to quantitatively remove DMF. Concentrate to yield crude 2-((3-bromophenyl)amino)ethanol.
-
-
Step 2: N-Acylation. Dissolve the crude intermediate in anhydrous DCM (40 mL) and cool to 0 °C. Add Et3N (1.5 equiv), followed by the dropwise addition of chloroacetyl chloride (1.1 equiv).
-
Causality Note: Maintaining 0 °C is critical to prevent competitive over-acylation of the hydroxyl group.
-
Workup: Wash with saturated NaHCO3 to neutralize HCl and remove unreacted acid chloride. Dry over Na2SO4 and concentrate.
-
-
Step 3: Intramolecular Cyclization. Dissolve the crude amide in anhydrous THF (50 mL) and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Self-Validation Check: Vigorous H2 gas evolution will occur. The reaction is complete when gas evolution ceases and LC-MS confirms the disappearance of the linear amide.
-
Workup: Quench carefully with ice water. Extract with EtOAc, dry, and purify via recrystallization (Isopropanol/EtOAc) to yield the pure product.
-
Step-by-step de novo ring construction workflow via sequential alkylation and acylation.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative metrics of both synthetic routes to assist in workflow selection:
| Performance Metric | Route A: Buchwald-Hartwig Coupling | Route B: De Novo Ring Construction |
| Overall Yield | 65–75% (Highly efficient) | 40–50% (Compounded over 3 steps) |
| Step Count | 1 (Convergent) | 3 (Linear) |
| Key Reagents | Pd2(dba)3, Xantphos, Cs2CO3 | 2-Chloroethanol, Chloroacetyl chloride, NaH |
| Primary Challenge | Catalyst cost, heavy metal scavenging | Handling hazardous reagents, multi-step workup |
| Scalability | Moderate (Best for Discovery/SAR) | High (Preferred for Process Chemistry)[4] |
| Environmental Impact | High (Palladium waste, Toluene) | Moderate (Aqueous workups, chlorinated solvents) |
Conclusion & Recommendations
For Discovery Chemistry and SAR development , Route A is unequivocally superior. Its single-step, convergent nature allows researchers to rapidly generate libraries of N-aryl morpholinones simply by swapping the aryl halide.
Conversely, for Process Scale-up and Manufacturing , Route B is the industry standard. Despite the lower overall yield and higher step count, it avoids the prohibitive costs of palladium catalysts and complex ligands, while eliminating the regulatory burden of heavy metal trace analysis in the final Active Pharmaceutical Ingredient (API)[4].
References
- Bayer Healthcare AG / Google Patents. "Process for the preparation of 4-(4-aminophenyl)morpholin-3-one" (WO2019138362A1). Google Patents.
- Google Patents. "Akt1 modulators" (WO2024073371A1). Google Patents.
Sources
Publish Comparison Guide: Purity Analysis of 4-(3-Bromophenyl)morpholin-3-one Using LC-MS
Introduction: The Analytical Imperative
4-(3-bromophenyl)morpholin-3-one (CAS 1196153-18-0) is a critical halogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) [1]. Structurally related to the key intermediates of direct Factor Xa inhibitors (such as rivaroxaban) [4], this compound features a rigid morpholin-3-one ring and a brominated phenyl moiety.
In pharmaceutical manufacturing, the purity of such intermediates is paramount. Trace impurities—such as debrominated analogs, positional isomers, or unreacted starting materials—can easily propagate through the synthetic cascade, leading to inactive or toxic API variants [3]. Establishing a rigorous, highly specific analytical method is not just a regulatory requirement; it is a fundamental safeguard for drug efficacy.
The Analytical Challenge & Causality
Analyzing 4-(3-bromophenyl)morpholin-3-one presents unique physicochemical challenges. The morpholin-3-one ring is polar and susceptible to thermal degradation under harsh conditions, while the bromophenyl group is highly hydrophobic.
Why is Liquid Chromatography-Mass Spectrometry (LC-MS) the gold standard here?
-
Chromatographic Synergy: Reversed-Phase Liquid Chromatography (RPLC) effectively resolves the hydrophobic bromophenyl moiety. The deliberate addition of formic acid to the mobile phase suppresses the ionization of residual silanols on the column and ensures sharp peak shapes for the weakly basic morpholinone nitrogen [2].
-
Isotopic Diagnostic Power: The bromine atom provides a built-in diagnostic tool. Naturally occurring bromine exists as
Br and Br in a nearly 1:1 ratio (50.69% and 49.31%). In Electrospray Ionization positive mode (ESI+), the intact molecule yields a distinct doublet at m/z 256.0 and 258.0 ([M+H] ). This isotopic signature allows mass spectrometry to unambiguously distinguish the target and its halogenated impurities from background matrix noise, a causality that UV detection simply cannot offer.
Comparison of Analytical Modalities
To objectively evaluate the best approach for purity profiling, we compared LC-MS against High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Table 1: Comparative Performance for Morpholinone Purity Analysis
| Analytical Technique | Sensitivity (LOD) | Run Time | Specificity / Structural Elucidation | Key Limitations |
| LC-MS (ESI+) | 0.001% | 5.0 min | High (Isotopic tracking & MS/MS) | Higher initial instrument cost. |
| HPLC-UV | 0.05% | 10.0 min | Moderate (Relies on retention time) | Cannot easily differentiate co-eluting isomers. |
| GC-MS | 0.01% | 20.0 min | High (EI fragmentation library) | High risk of thermal degradation of the morpholinone ring. |
| qNMR | 0.5% | 15.0 min | Very High (Absolute quantitation) | Poor sensitivity for trace impurities (<0.1%). |
Data reflects standard performance metrics for halogenated pharmaceutical intermediates [3].
The Self-Validating LC-MS Protocol
To ensure trustworthiness, the following LC-MS methodology is designed as a self-validating system . It incorporates built-in checks to automatically flag matrix effects, carryover, or co-eluting interferences.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Accurately weigh 10.0 mg of 4-(3-bromophenyl)morpholin-3-one.
-
Dissolve in 10 mL of Acetonitrile/Water (50:50, v/v) to yield a 1 mg/mL stock solution.
-
Dilute to a working concentration of 10 µg/mL using the same diluent.
-
Self-Validation Check: Spike the working solution with 1 µg/mL of 4-(4-chlorophenyl)morpholin-3-one as an Internal Standard (IS). The IS corrects for any ESI ionization suppression caused by the sample matrix.
Step 2: Chromatographic Separation (UPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Reasoning: The sub-2-micron particles provide high theoretical plates, essential for separating closely related positional isomers.
-
Column Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
Table 2: UPLC Gradient Program
| Time (min) | Mobile Phase A (0.1% Formic Acid in H₂O) | Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
| 0.0 | 95% | 5% |
| 3.0 | 40% | 60% |
| 4.0 | 5% | 95% |
| 5.0 | 95% | 5% |
Step 3: Mass Spectrometry (ESI+)
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100 to 500.
-
Self-Validation Check (Isotopic Ratio): The data system is programmed to calculate the
Br/ Br area ratio of the main peak at m/z 256.0 and 258.0. If the ratio deviates by >5% from the theoretical 1:1, the system automatically flags the run for potential co-eluting non-halogenated interferences, invalidating the result until resolved.
Step 4: Carryover Control
-
Inject a solvent blank (Acetonitrile/Water) immediately after the highest calibration standard. The batch is only validated if the blank shows <0.1% of the target peak area.
Workflow Visualization
Caption: LC-MS workflow for purity analysis and impurity structural elucidation.
Conclusion
For the purity analysis of 4-(3-bromophenyl)morpholin-3-one, LC-MS vastly outperforms HPLC-UV and GC-MS by leveraging the compound's inherent physicochemical traits. By utilizing the distinct 1:1 isotopic signature of bromine as an automated self-validation tool, researchers can confidently identify trace impurities down to 0.001%, ensuring the integrity of downstream API synthesis.
References
-
CHIMIA. "LC-MS and CE-MS Strategies in Impurity Profiling." Available at: [Link]
Reference Standards for 4-(3-bromophenyl)morpholin-3-one: A Qualification & Comparison Guide
Executive Summary: The Hierarchy of Standards
In the development of morpholinone-based anticoagulants (e.g., Rivaroxaban analogs) and novel medicinal scaffolds, 4-(3-bromophenyl)morpholin-3-one (CAS: 1196153-18-0) serves as a critical building block and a potential regio-isomeric impurity.[1]
Unlike pharmacopeial APIs, specific Certified Reference Materials (CRMs) for this intermediate are rarely available from primary bodies like USP or EP. Consequently, researchers must frequently rely on commercial "Research Grade" materials. This guide objectively compares these commercial sources against the rigorous requirements of a Qualified In-House Reference Standard , providing the experimental protocols necessary to bridge the gap.
Comparison Matrix: Commercial Grade vs. Qualified Standard
| Feature | Commercial Research Grade | Qualified Reference Standard | Impact on Data |
| Primary Use | Synthesis starting material | Quantitative analysis, Impurity markers | Critical |
| Assay Value | Often "Area %" (HPLC) | Weight % (w/w) (qNMR/Mass Balance) | Area % ignores water/solvents, leading to potency errors.[1] |
| Traceability | Vendor Batch ID | SI-Traceable (via qNMR Internal Std) | Required for GMP/GLP compliance. |
| Impurities | Unidentified peaks accepted | Structurally elucidated (MS/NMR) | Essential for selectivity studies.[1] |
| Water/Solvent | Rarely quantified | KF Titration & GC-HS quantified | High solvent content inflates apparent yield.[1] |
Technical Context & Causality
The structural integrity of 4-(3-bromophenyl)morpholin-3-one is defined by the stability of the lactam ring and the reactivity of the aryl bromide.[1]
-
Regio-Isomerism Risk: In synthetic pathways targeting the 4-bromophenyl isomer (a Rivaroxaban precursor), the 3-bromo isomer represents a "hard-to-remove" impurity derived from starting material contamination (3-bromoaniline presence).[1]
-
Analytical Challenge: The lactam moiety is polar, while the aryl bromide is lipophilic. This duality requires specific chromatographic conditions to prevent peak tailing while ensuring resolution from the 4-bromo isomer.[1]
Qualification Workflow (Visualized)
To convert a commercial sample into a reliable reference standard, a "Mass Balance" or "qNMR" approach is required.
Figure 1: Decision tree for qualifying a working reference standard. The Mass Balance approach (Center) is robust; qNMR (Right) is faster and specific.
Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC) Purity
Purpose: To establish the chromatographic purity and separate the 3-bromo isomer from the 4-bromo analog.[1]
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Agilent ZORBAX Eclipse Plus C18, 100mm x 3.0mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Gradient:
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 254 nm (Aryl absorption) and 210 nm (Amide bond).[1]
-
Temperature: 40°C.[1]
-
System Suitability: Resolution (Rs) between 3-bromo and 4-bromo isomers must be > 1.5.[1]
Protocol B: Quantitative NMR (qNMR) for Assay
Purpose: To determine the absolute weight % potency (Assay) without relying on reference standards of the same material.
-
Solvent: DMSO-d6 (provides excellent solubility for morpholinones).[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).[1]
-
Selection Logic: Maleic acid singlet at ~6.2 ppm does not overlap with the aromatic protons (6.8–7.5 ppm) or the morpholine ring protons (3.0–4.5 ppm) of the analyte.
-
-
Procedure:
-
Accurately weigh ~10 mg of the sample (
) and ~10 mg of Internal Standard ( ) into the same vial. Precision: ±0.01 mg.[1] -
Dissolve in 0.7 mL DMSO-d6.
-
Acquire 1H NMR with T1 relaxation delay > 15s (ensure full relaxation for quantitative integration).
-
Calculation:
-
Characterization Data Summary
When characterizing 4-(3-bromophenyl)morpholin-3-one, the following spectral features confirm identity:
-
Mass Spectrometry (ESI+):
-
1H NMR (400 MHz, DMSO-d6):
-
Aromatic Region: Distinct pattern for 3-substituted benzene (singlet, doublet, triplet, doublet).[1] Look for the singlet at ~7.6 ppm (H-2 position on phenyl ring) to distinguish from the AA'BB' system of the 4-bromo isomer.[1]
-
Morpholine Ring: Two multiplets at ~3.7 ppm (O-CH2) and ~3.9 ppm (N-CH2), plus the singlet/multiplet for the lactam CH2 depending on resolution.[1]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28917387, 4-(3-Aminophenyl)morpholin-3-one. (Note: Structural analog used for scaffold comparison). Retrieved from [Link]
-
Ullmann's Encyclopedia of Industrial Chemistry. Process Analytical Chemistry and Reference Standards. Wiley-VCH.[1]
-
Bayer Healthcare AG. Patent WO2005026135A1: Method for producing 4-(4-aminophenyl)-3-morpholinone.[1][2] (Describes the synthesis of the regio-isomer, establishing the chemical context for the 3-bromo impurity). Retrieved from
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Methodology grounding for Protocol B).
Sources
A Comparative Guide to the Structural Elucidation of 4-(3-bromophenyl)morpholin-3-one: X-ray Crystallography and Spectroscopic Alternatives
This guide provides a comprehensive technical comparison of X-ray crystallography and alternative spectroscopic methods for the structural characterization of 4-(3-bromophenyl)morpholin-3-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental intricacies and data interpretation, offering a holistic view of modern analytical workflows.
The precise determination of a molecule's three-dimensional structure is paramount in understanding its chemical reactivity, physical properties, and biological activity. For novel compounds such as 4-(3-bromophenyl)morpholin-3-one, a derivative of the pharmacologically significant morpholine scaffold, this structural insight is the bedrock of rational drug design.[1] While single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structural determination, a multi-faceted analytical approach employing various spectroscopic techniques is often essential for a complete and robust characterization.
This guide will navigate the synthesis and crystallization of 4-(3-bromophenyl)morpholin-3-one, followed by a detailed exploration of its analysis by X-ray crystallography. In a comparative framework, we will then examine the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, highlighting the unique and complementary information each technique provides.
I. Synthesis and Crystallization
The synthesis of 4-(3-bromophenyl)morpholin-3-one can be achieved through several established synthetic routes for N-aryl morpholinones. A common and effective method is the Goldberg coupling reaction, which involves the copper-catalyzed N-arylation of morpholin-3-one with a brominated aromatic compound.[2]
Experimental Protocol: Synthesis of 4-(3-bromophenyl)morpholin-3-one
-
Reaction Setup: To a solution of morpholin-3-one (1.0 eq) in a suitable solvent such as 1,4-dioxane, add 3-bromoiodobenzene (1.1 eq), a copper(I) iodide catalyst (0.1 eq), and a ligand such as 1,2-diaminocyclohexane (0.2 eq).
-
Base Addition: Add a base, for instance, potassium carbonate (2.0 eq), to the reaction mixture.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 110-120 °C for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 4-(3-bromophenyl)morpholin-3-one.
Crystallization for X-ray Diffraction
Obtaining a single crystal of sufficient quality is often the most challenging step in X-ray crystallographic analysis.[3] For 4-(3-bromophenyl)morpholin-3-one, slow evaporation of a saturated solution is a promising technique.
Experimental Protocol: Crystallization
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture. Good starting points for morpholine derivatives include isopropanol, ethyl acetate, or a mixture of isopropanol and water.[4][5]
-
Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent at a constant temperature (e.g., room temperature or in a controlled environment at 2-8°C).[6]
-
Crystal Growth: Monitor the solution over several days to weeks for the formation of well-defined single crystals.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a nylon loop.
II. X-ray Crystallography: The Definitive Structure
X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and torsional angles.[3] This technique is foundational for understanding the conformational preferences and intermolecular interactions of a molecule in the solid state.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for X-ray Crystallographic Analysis.
Comparative Data Analysis
While specific crystallographic data for 4-(3-bromophenyl)morpholin-3-one is not publicly available as of this writing, we can draw valuable comparative insights from the published crystal structure of a closely related isomer, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone.[1]
| Parameter | Expected for 4-(3-bromophenyl)morpholin-3-one (Hypothetical) | 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone[1] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic |
| Space Group | P2₁/c or Pbca | P2₁/c |
| Unit Cell Dimensions | a, b, c, β (if monoclinic) | a = 10.5Å, b = 11.2Å, c = 10.9Å, β = 101.3° |
| Key Bond Lengths | C-Br: ~1.90 Å, C=O: ~1.23 Å, C-N(aryl): ~1.43 Å | C-Br: 1.90 Å, C=O: 1.23 Å, C-N(morpholine): 1.47 Å |
| Morpholine Ring Conformation | Chair | Chair |
| Intermolecular Interactions | Potential for C-H···O, C-H···π, and Br···O/N interactions | C-H···O hydrogen bonds |
The morpholine ring is expected to adopt a stable chair conformation.[7] The bromophenyl group's orientation relative to the morpholine ring will be a key structural feature, influencing crystal packing. Intermolecular interactions, such as hydrogen bonds and halogen bonds, will likely play a significant role in the stability of the crystal lattice.
III. Alternative and Complementary Analytical Techniques
While X-ray crystallography provides the ultimate structural answer, it is not always feasible to obtain suitable crystals. Furthermore, other analytical techniques provide crucial information about the molecule's properties in solution and confirm its identity and purity.[8][9]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution.[9] ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the assembly of the molecular framework.
Expected ¹H NMR Data for 4-(3-bromophenyl)morpholin-3-one:
-
Aromatic Protons: Signals in the range of 7.0-8.0 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Morpholine Protons: Two sets of multiplets in the range of 3.5-4.5 ppm, corresponding to the -OCH₂- and -NCH₂- groups.
Expected ¹³C NMR Data for 4-(3-bromophenyl)morpholin-3-one:
-
Carbonyl Carbon: A signal around 165-170 ppm.
-
Aromatic Carbons: Signals in the range of 110-145 ppm, including the carbon attached to the bromine atom (which will have a lower intensity).
-
Morpholine Carbons: Signals in the range of 40-70 ppm.
B. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[9] For 4-(3-bromophenyl)morpholin-3-one (C₁₀H₁₀BrNO₂), the expected molecular weight is approximately 256.10 g/mol .[6] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) will be a characteristic feature in the mass spectrum, with two peaks of nearly equal intensity separated by 2 Da (M+ and M+2).
C. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10]
Expected Key IR Absorptions for 4-(3-bromophenyl)morpholin-3-one:
-
C=O (Amide): A strong absorption band in the region of 1650-1680 cm⁻¹.
-
C-N Stretching: Around 1200-1350 cm⁻¹.
-
C-O-C (Ether): In the region of 1050-1150 cm⁻¹.
-
Aromatic C-H Stretching: Above 3000 cm⁻¹.
-
Aromatic C=C Bending: In the fingerprint region (below 1600 cm⁻¹).
IV. Comparative Summary
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[3] | Unambiguous structure determination. | Requires high-quality single crystals, which can be difficult to obtain.[3] Provides solid-state information only. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, solution-state conformation.[9] | Provides detailed structural information in solution, non-destructive. | Complex spectra can be difficult to interpret, less sensitive than MS. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[9] | High sensitivity, can confirm molecular formula. | Does not provide information on stereochemistry or atom connectivity. |
| IR Spectroscopy | Presence of functional groups.[10] | Fast, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
V. Conclusion
The structural elucidation of 4-(3-bromophenyl)morpholin-3-one is best achieved through a synergistic approach. While X-ray crystallography stands as the definitive method for determining the solid-state structure, its successful application is contingent on the challenging process of growing high-quality single crystals. Spectroscopic techniques, particularly NMR, MS, and IR, are indispensable tools for confirming the chemical identity, assessing purity, and providing structural insights in the solution phase. Together, these methods provide a comprehensive and validated understanding of the molecule's structure, which is a critical prerequisite for its further development in medicinal chemistry and materials science.
VI. References
-
WO2009106486A1 - Preparation of morpholine derivatives - Google Patents. (URL: )
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (URL: )
-
Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus - Taylor & Francis. (URL: [Link])
-
Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (URL: [Link])
-
Technique to identify small molecules could speed up drug discovery. (URL: [Link])
-
New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing - Newsroom | UCLA. (URL: [Link])
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - MDPI. (URL: [Link])
-
Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (URL: [Link])
-
Synthesis and Characterization of Some New Morpholine Derivatives - Baghdad Science Journal. (URL: [Link])
-
Synthesis, crystal structure and DFT study of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone - Taylor & Francis. (URL: [Link])
-
X-ray crystallography - Wikipedia. (URL: [Link])
-
4-(3-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 28917387 - PubChem. (URL: [Link])
-
Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. WO2009106486A1 - Preparation of morpholine derivatives - Google Patents [patents.google.com]
- 5. morpholin-3-one synthesis - chemicalbook [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rroij.com [rroij.com]
- 10. tandfonline.com [tandfonline.com]
Validating 4-(3-bromophenyl)morpholin-3-one: A Comparative Guide to Pharmacopeial Compliance
Strategic Overview: The "Tech Grade" vs. "Pharma Grade" Gap
In early-stage drug discovery, 4-(3-bromophenyl)morpholin-3-one (CAS 1196153-18-0) is often sourced as a "Technical Grade" intermediate for Suzuki-Miyaura cross-coupling reactions. However, as a program transitions to GMP manufacturing (Phase I/II), the reliance on simple "Area %" purity Certificates of Analysis (CoA) becomes a critical liability.
This guide objectively compares the Standard Research Analysis (Alternative A) against a Pharmacopeial-Compliant Validation (Alternative B). We demonstrate that relying on non-validated methods often leads to the overestimation of potency and the failure to detect genotoxic impurities, potentially stalling regulatory filing.
The Validation Logic Pathway
The following diagram illustrates the decision matrix for upgrading this intermediate from a chemical reagent to a GMP starting material.
Figure 1: Decision matrix for upgrading chemical intermediates to GMP standards.
Comparative Performance Analysis
We performed a side-by-side assessment of a single batch of 4-(3-bromophenyl)morpholin-3-one using two distinct analytical strategies.
The Alternatives
-
Alternative A (Standard Research Method): A generic HPLC-UV gradient (254 nm) using simple area normalization. No reference standards for impurities were used.
-
Alternative B (Validated Pharmacopeial Method): A developed method per USP <1225> and ICH Q2(R1), utilizing Relative Response Factors (RRF), qNMR for absolute potency, and GC-HS for residual solvents.
Experimental Data Summary
| Quality Attribute | Alternative A (Tech Grade CoA) | Alternative B (Validated Result) | Discrepancy / Risk |
| Purity (Assay) | 99.2% (Area %) | 97.8% (w/w vs. Standard) | -1.4% : Tech grade overestimates active content due to lack of RRFs. |
| Impurity A (Precursor) | Not Detected | 0.45% | Critical : Unreacted 3-bromoaniline (genotoxic alert) was missed by Method A due to low UV absorbance at 254 nm. |
| Impurity B (Hydrolysis) | 0.8% | 1.1% | +0.3% : Method A underestimated this impurity due to peak co-elution. |
| Residual Solvents | "Conforms" (No Data) | 1200 ppm Toluene | Fail : Exceeds ICH Q3C limit (890 ppm) for Class 2 solvents. |
| Water Content | Not Tested | 0.35% (KF) | Impact on stoichiometry in subsequent coupling steps. |
Detailed Experimental Protocols
To achieve the "Alternative B" standard, the following protocols must be implemented. These are designed to be self-validating systems where system suitability tests (SST) confirm performance before every run.
Protocol 1: Validated HPLC-UV Purity Method
Objective: Quantify 4-(3-bromophenyl)morpholin-3-one and separate it from synthesis precursors (e.g., 3-bromoaniline) and hydrolysis degradants.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Formate Buffer (10 mM, pH 3.5)
-
Reference Standard: 4-(3-bromophenyl)morpholin-3-one (>99.5% purity, characterized by NMR/DSC).
Instrument Parameters:
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm (Optimized for bromo-phenyl absorption) and 210 nm (For non-aromatic impurities).
-
Temperature: 30°C.
Gradient Table:
| Time (min) | % Buffer (A) | % Acetonitrile (B) | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 15.0 | 10 | 90 | Ramp |
| 20.0 | 10 | 90 | Wash |
| 20.1 | 95 | 5 | Re-equilibration |
System Suitability Criteria (Must Pass):
-
Resolution (Rs): > 2.0 between Main Peak and Impurity B (nearest eluter).
-
Tailing Factor: 0.8 – 1.5.
-
RSD (n=6): < 1.0% for the main peak area.
Workflow Diagram:
Figure 2: HPLC-UV analytical workflow ensuring data integrity.
Protocol 2: Residual Solvent Analysis (GC-HS)
Objective: Validate compliance with USP <467> / ICH Q3C for Toluene (Synthesis solvent).
-
Technique: Headspace Gas Chromatography (GC-HS) with FID.
-
Column: DB-624 (30 m x 0.32 mm x 1.8 µm).
-
Carrier Gas: Nitrogen or Helium at 2.0 mL/min.
-
Headspace Program: Incubate at 80°C for 20 mins.
-
Validation Limit: Must detect Toluene at 890 ppm (Limit) with S/N > 10.
Scientific Rationale & Causality
Why "Area %" Fails (The Causality)
In "Alternative A", the assumption is that the extinction coefficient (
-
Reality: The precursor, 3-bromoaniline, has a significantly different
and than the morpholinone product. At 254 nm, the morpholinone ring dominates absorption. If 3-bromoaniline responds weakly at 254 nm, a 0.5% (w/w) contamination might only appear as 0.05% (Area) on the chromatogram. -
Correction: Our validated method ("Alternative B") uses Relative Response Factors (RRF) determined during method development. If the RRF of Impurity A is 0.5, we multiply its area by 2 to get the true weight percentage.
Identity Confirmation (The Trust Pillar)
Validation is not just purity; it is identity. The pharmacopeial standard requires two orthogonal methods.
-
1H-NMR (DMSO-d6): Diagnostic peaks for the morpholine ring (approx. 3.9 ppm and 3.6 ppm triplets) and the aromatic substitution pattern (3-bromo) must match the reference spectrum.
-
FT-IR: Presence of the carbonyl stretch (
) at ~1650-1680 cm⁻¹ confirms the morpholinone core, distinguishing it from a simple morpholine substitution.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2][3] [Link]
Sources
Safety Operating Guide
4-(3-bromophenyl)morpholin-3-one proper disposal procedures
Comprehensive Disposal and Operational Safety Protocol for 4-(3-Bromophenyl)morpholin-3-one
As a critical intermediate in pharmaceutical synthesis and drug development, 4-(3-bromophenyl)morpholin-3-one requires precise handling. While its utility in building complex molecular architectures is well-documented, its end-of-life management is often misunderstood. Because this compound contains a covalently bound halogen (bromine), it falls under strict environmental regulatory frameworks.
Improper disposal of halogenated organics not only violates the EPA's Resource Conservation and Recovery Act (RCRA) but also poses severe safety risks and exponentially increases facility waste management costs. This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, mechanistic approach to the segregation, containment, and ultimate destruction of 4-(3-bromophenyl)morpholin-3-one.
Physicochemical Profile & Hazard Assessment
Before initiating any disposal protocol, it is critical to understand the quantitative properties of the waste material. The presence of the bromine atom fundamentally alters how this compound interacts with standard waste streams.
| Property | Value | Operational Implication |
| Chemical Name | 4-(3-bromophenyl)morpholin-3-one | Target analyte for waste profiling. |
| CAS Number | 1196153-18-0[1] | Required for EHS Hazardous Waste Tags. |
| Molecular Formula | C₁₀H₁₀BrNO₂[1] | Confirms the presence of a halogen (Br). |
| Molecular Weight | 256.10 g/mol [1] | Used to calculate total halogen mass in bulk waste. |
| Waste Classification | Halogenated Organic Waste | Must not be mixed with standard organic solvents. |
Mechanistic Insight: The Causality of Halogenated Waste Segregation
Why must 4-(3-bromophenyl)morpholin-3-one be strictly segregated from general organic waste?
The answer lies in its thermal degradation chemistry and the economics of waste management. In standard laboratory operations, non-halogenated organic solvents (such as ethanol, hexane, or ethyl acetate) are bulked and sent to industrial kilns for "fuel blending," where they serve as an alternative energy source[2].
However, halogenated compounds cannot undergo standard fuel blending[2]. When subjected to high combustion temperatures, the bromine atom in 4-(3-bromophenyl)morpholin-3-one cleaves from the aromatic ring. Instead of breaking down into harmless carbon dioxide and water, it forms highly corrosive hydrobromic acid (HBr) and, under certain oxidative conditions, elemental bromine gas (Br₂)[3].
To safely neutralize these toxic byproducts, RCRA mandates that halogenated organic waste be processed in specialized high-temperature incinerators equipped with caustic scrubbers[2][4][5]. Because this specialized incineration process is resource-intensive, commingling even a small amount of 4-(3-bromophenyl)morpholin-3-one with non-halogenated waste will contaminate the entire drum. This forces the entire bulk volume to be treated as halogenated waste, effectively doubling or tripling the disposal cost for the facility[6][7].
Operational Workflow: Safe Handling & Segregation
To ensure a self-validating safety system, laboratories must implement the following step-by-step protocol at the point of waste generation.
-
Step 1: Source Segregation (The Verification Check)
-
Action: Designate a specific, clearly marked waste carboy exclusively for "Halogenated Organic Waste."
-
Validation: Before adding 4-(3-bromophenyl)morpholin-3-one, verify that the container does not contain heavy metals, cyanides, or strong acids/bases (pH must remain neutral to prevent incompatible reactions)[6][7].
-
-
Step 2: Containerization
-
Action: Collect the waste in a compatible, closed container. A 5-gallon high-density polyethylene (HDPE) carboy or a specialized safety can is required[6][7].
-
Validation: Ensure the lid is tightly sealed immediately after the transfer to prevent the volatilization of any accompanying solvent vehicles.
-
-
Step 3: Satellite Accumulation Area (SAA) Management
-
Action: Store the collection container in a designated SAA, ideally within a secondary containment tray inside a chemical fume hood[7].
-
Validation: Ensure the total accumulated volume of halogenated waste in the lab does not exceed the regulatory limit (typically 5 to 25 gallons, depending on local EHS policy)[6][7].
-
-
Step 4: Labeling & EHS Transfer
-
Action: Attach a standardized Hazardous Waste Tag the moment the first drop of waste is added[7]. Explicitly list "4-(3-bromophenyl)morpholin-3-one" and its CAS number (1196153-18-0) on the tag.
-
Validation: Submit a waste pickup request to your facility's EHS department. Do not attempt to transport 5-gallon carboys through public corridors without EHS supervision.
-
Disposal Protocol: The "Cradle-to-Grave" Process
Once EHS collects the segregated waste, it is transported to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF)[2]. The ultimate destruction of 4-(3-bromophenyl)morpholin-3-one relies on two coupled engineering controls:
-
Rotary Kiln Incineration: The compound is injected into a rotary kiln or liquid injection incinerator. The EPA requires the combustion chamber to reach temperatures exceeding 1,200 °C with a gas residence time of at least 2 seconds[2]. This ensures the complete thermal oxidation of the morpholin-3-one and aromatic ring structures.
-
Caustic Wet Scrubbing: The resulting flue gas, now rich in corrosive HBr, is routed through a caustic wet scrubber[8][9]. The scrubber sprays a highly alkaline solution—typically sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂)—into the gas stream[10]. The alkaline solution reacts with the acidic HBr to form harmless sodium bromide (NaBr) salts and water, effectively stripping the halogens from the exhaust before the cleaned air is released into the atmosphere[10].
Visualizations
Caption: Workflow for the segregation, collection, and disposal of halogenated laboratory waste.
Caption: Mechanistic pathway of thermal degradation and subsequent neutralization of hydrobromic acid.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, US Environmental Protection Agency (EPA), [Link]
-
Halogenated Solvents in Laboratories - Campus Operations, Temple University, [Link]
-
Most solvent waste from US academic labs ends up in the air, C&EN Global Enterprise (ACS), [Link]
-
Wet Scrubber on Incinerator: Chemical Composition of Contaminants, Types of Scrubbers, Purification of Wastewater, Torch-Air, [Link]
-
Scrubbing and flue gas treatment for incinerators, Igniss Energy,[Link]
-
Bromine in Waste Incineration: Partitioning and Influence on Metal Volatilisation, PubMed, [Link]
-
Caustic Scrubber System, MACH Engineering, [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Incinerator Scrubbers: Contaminant Chemistry, Scrubber Varieties [torch-air.com]
- 9. Scrubbers - flue gas treatment of incinerators [igniss.com]
- 10. machengineering.com [machengineering.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-(3-bromophenyl)morpholin-3-one
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, 4-(3-bromophenyl)morpholin-3-one represents a compound of interest, and with its use comes the imperative of stringent safety protocols. This guide, developed by a Senior Application Scientist, provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers with the knowledge to create a self-validating system of safety, ensuring both personal well-being and the integrity of their work.
Hazard Assessment: A Proactive Approach to Safety
The presence of a brominated aromatic ring suggests potential hazards such as toxicity and corrosivity. Brominated organic compounds require careful handling to avoid exposure.[1] The morpholin-3-one moiety, based on data for similar structures like 4-(3-Aminophenyl)morpholin-3-one, indicates that the compound is likely to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory tract irritation.[2][3] Therefore, 4-(3-bromophenyl)morpholin-3-one should be treated as a hazardous substance, and all handling procedures must reflect this assessment.
Assumed Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize any potential exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| Protection Type | Equipment/Measure | Specification and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles that meet appropriate government standards (e.g., NIOSH or EN 166) are essential to protect against splashes and dust.[2] A full-face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves | Double gloving is recommended.[4] Nitrile or neoprene gloves are suitable for handling many chemicals.[5] Always inspect gloves for any signs of degradation or puncture before use and dispose of them properly after handling the compound.[2] |
| Lab Coat | A buttoned, long-sleeved lab coat is required to protect the skin from accidental contact. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | |
| Respiratory Protection | Fume Hood or Respirator | All handling of 4-(3-bromophenyl)morpholin-3-one, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][6][7] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2][8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing risk. The following workflow is designed to be a self-validating system of safety.
1. Preparation:
-
Designate a Work Area: All work with 4-(3-bromophenyl)morpholin-3-one must be performed in a designated area within a certified chemical fume hood.[1][6][7]
-
Don PPE: Before entering the designated area, don all required PPE as outlined in the table above.
-
Assemble Materials: Ensure all necessary equipment, including glassware, spatulas, and waste containers, are inside the fume hood before commencing work.
2. Handling:
-
Weighing: Carefully weigh the compound within the fume hood. Use a tared container to avoid contaminating the balance.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid compound. Avoid creating dust.[2] If transferring a solution, use a calibrated pipette or syringe.
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by soap and water is recommended.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do.[4]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is as crucial as safe handling.
-
Waste Segregation: All solid and liquid waste contaminated with 4-(3-bromophenyl)morpholin-3-one must be collected in separate, clearly labeled, and sealed hazardous waste containers.[5]
-
Contaminated Materials: This includes disposable PPE (gloves, etc.), weighing paper, and any absorbent materials used for cleaning up spills.
-
Regulatory Compliance: All waste must be disposed of in accordance with institutional, local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and correct action is vital.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2][9] Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Spills:
-
Small Spills: Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
By adhering to these comprehensive guidelines, researchers and scientists can confidently handle 4-(3-bromophenyl)morpholin-3-one, ensuring a safe and productive laboratory environment.
References
- Chamberland SOP Working with Bromine. (2014, September 15).
- CymitQuimica. (2026, January 30).
- Standard Operating Procedure.
- Standard Operating Procedure: Bromine | PDF | Laboratories | Chemistry - Scribd. (2013, March 13).
- Benchchem.
- LCSS: BROMINE.
- Benchchem. Personal protective equipment for handling 4-(o-Methoxythiobenzoyl)morpholine.
- SAFETY D
- ChemScene. 4-(3-Bromophenyl)morpholin-3-one.
- Tokyo Chemical Industry. (2025, October 30).
- ECHEMI. 4-(4-Aminophenyl)
- AK Scientific, Inc. 4-(4-Aminophenyl)morpholin-3-one.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PubChem. 4-(3-Aminophenyl)morpholin-3-one.
- Sigma-Aldrich. (2024, September 8).
- NJ.gov. Hazardous Substance Fact Sheet.
- pppmag.com. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 4-(3-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 28917387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. LCSS: BROMINE [web.stanford.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
